molecular formula C10H7F2NO B1435681 4-(Difluoromethoxy)quinoline CAS No. 1261458-57-4

4-(Difluoromethoxy)quinoline

Cat. No.: B1435681
CAS No.: 1261458-57-4
M. Wt: 195.16 g/mol
InChI Key: IUNSICXDOIDSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethoxy)quinoline is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. The quinoline core is a privileged structure in pharmacology, known for its diverse biological activities . The incorporation of a difluoromethoxy group at the 4-position is a strategic modification frequently employed to fine-tune the molecule's physicochemical properties, potentially enhancing its metabolic stability and membrane permeability . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents. Quinoline derivatives have demonstrated significant potential in oncology, with certain analogs acting as potent inhibitors of various biological targets. For instance, some quinolines function as c-Met kinase inhibitors, which is a promising target in the progression of many human cancers . Other derivatives have shown potent, low nanomolar in vitro efficacy against diseases like malaria by inhibiting novel targets such as translation elongation factor 2 (PfEF2) . Beyond antiproliferative and anti-infective applications, the quinoline pharmacophore is also investigated for its anti-inflammatory properties. Research on related hexahydroquinoline structures has shown that such compounds can decrease levels of pro-inflammatory cytokines like TGF-β1, indicating potential for managing chronic inflammation . This compound provides researchers with a versatile building block to explore these and other structure-activity relationships, supporting the development of new candidates for treating cancer, inflammatory diseases, and parasitic infections. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-5-6-13-8-4-2-1-3-7(8)9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNSICXDOIDSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Difluoromethoxy)quinoline: Structural Profile & Medicinal Chemistry Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(Difluoromethoxy)quinoline.

Executive Summary

This compound (CAS: 1261458-57-4) represents a strategic fluorinated building block in modern drug discovery. As a scaffold, it bridges the physicochemical gap between the electron-donating methoxy group (–OCH₃) and the strongly electron-withdrawing trifluoromethoxy group (–OCF₃).

For medicinal chemists, this moiety offers a "Goldilocks" effect: it modulates lipophilicity and metabolic stability without the drastic electronic perturbation associated with perfluorination. Its unique ability to act as a lipophilic hydrogen bond donor (via the acidic CF₂H proton) distinguishes it from its non-fluorinated and perfluorinated analogs, making it a valuable tool for optimizing binding affinity and pharmacokinetic (PK) profiles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Core Data
PropertyData
IUPAC Name This compound
CAS Number 1261458-57-4
Molecular Formula C₁₀H₇F₂NO
Molecular Weight 195.17 g/mol
SMILES FC(F)Oc1c2ccccc2ncc1
Appearance Colorless to pale yellow oil/low-melting solid
Comparative Physicochemical Properties

The difluoromethoxy group (–OCF₂H) induces specific electronic and steric changes compared to the standard methoxy group.

SubstituentHammett σₚHansch π (Lipophilicity)H-Bond Donor?Metabolic Liability
–OCH₃ -0.27 (Donor)-0.02NoHigh (O-demethylation)
–OCF₂H +0.18 (Weak Acceptor)+0.40Yes (Weak) Moderate (Stable to O-dealkylation)
–OCF₃ +0.35 (Strong Acceptor)+1.04NoLow (Very Stable)

Key Insight: The switch from –OCH₃ to –OCF₂H in the 4-position of quinoline significantly lowers the basicity of the quinoline nitrogen. While 4-methoxyquinoline has a pKₐ ~6.6, the electron-withdrawing nature of the –OCF₂H group (inductive effect) is predicted to lower the pKₐ to the 4.0–4.8 range . This reduction in basicity can be crucial for reducing hERG channel liability and improving membrane permeability by increasing the fraction of neutral species at physiological pH.

Synthetic Methodologies

The synthesis of this compound presents a classic regioselectivity challenge: O-alkylation vs. N-alkylation . The 4-quinolone precursor exists in tautomeric equilibrium, and direct alkylation often favors the nitrogen (N-alkylation) to yield the quinolone derivative. Accessing the O-difluoromethylated product requires specific reagents that proceed via a difluorocarbene (:CF₂) intermediate or hard/soft acid-base control.

Protocol A: Difluorocarbene Insertion (Recommended)

This method utilizes sodium chlorodifluoroacetate (SCDA) as a source of difluorocarbene. The reaction is generally favored on the "harder" oxygen nucleophile under these conditions.

Reagents: 4-Hydroxyquinoline, Sodium chlorodifluoroacetate (ClCF₂CO₂Na), K₂CO₃, DMF/H₂O.

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with 4-hydroxyquinoline (1.0 eq) and K₂CO₃ (2.0 eq) in DMF (0.5 M concentration).

  • Activation: Heat the mixture to 70°C for 30 minutes to ensure deprotonation of the phenol/quinolone.

  • Carbene Generation: Slowly add Sodium chlorodifluoroacetate (2.5 eq) portion-wise over 1 hour. Caution: CO₂ gas is evolved; ensure proper venting.

  • Reaction: Increase temperature to 100°C and stir for 4–6 hours. The reagent decomposes to release :CF₂, which inserts into the O-H bond (or attacks the phenoxide).

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The O-alkylated product (quinoline) is typically less polar than the N-alkylated byproduct (quinolone).

Protocol B: Direct Gas Difluoromethylation

For scale-up, chlorodifluoromethane (Freon-22 or similar) gas is bubbled through a basic solution.

  • Conditions: ClCF₂H (gas), Cs₂CO₃, DMF, 80°C.

  • Mechanism: Base-mediated elimination of HCl from ClCF₂H generates :CF₂ in situ.

  • Note: Requires a sealed tube or specialized gas handling equipment.

Visualization: Synthesis & Selectivity Logic

The following diagram illustrates the mechanistic divergence between N- and O-alkylation and the carbene insertion pathway.

SynthesisPath Start 4-Hydroxyquinoline (Tautomeric Equilibrium) Reagent Reagent: ClCF2CO2Na (SCDA) Start->Reagent + Base (K2CO3) Carbene Intermediate: Difluorocarbene [:CF2] Reagent->Carbene Heat (-CO2, -NaCl) Path_N Path A: N-Alkylation (Favored by soft electrophiles) Carbene->Path_N Slow Attack on N Path_O Path B: O-Alkylation (Favored by :CF2 insertion) Carbene->Path_O Fast Attack on O- Product_N N-(Difluoromethyl)-4-quinolone (Undesired Byproduct) Path_N->Product_N Product_O This compound (Target Product) Path_O->Product_O

Figure 1: Reaction pathway showing the generation of difluorocarbene and the bifurcation between N- and O-alkylation. The carbene mechanism typically favors the O-isomer.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The this compound scaffold is primarily used to replace 4-methoxyquinoline motifs prone to rapid metabolism.

  • Problem: The methyl group in –OCH₃ is a "soft spot" for Cytochrome P450 enzymes (O-demethylation), leading to rapid clearance and short half-life.

  • Solution: The C–F bond is stronger and resistant to oxidative attack. Furthermore, the –CF₂H group is not a substrate for O-dealkylation in the same manner.

  • Result: Extended t₁/₂ (half-life) and improved bioavailability.

Lipophilic Hydrogen Bond Donor

Unlike the –OCF₃ group, which is purely hydrophobic, the –OCF₂H group contains a polarized C–H bond.

  • Acidity: The electronegativity of the two fluorine atoms renders the proton acidic (weak H-bond donor).

  • Binding: This allows the group to act as a lipophilic bioisostere for a hydroxyl group or to engage in unique interactions with backbone carbonyls in a receptor pocket, potentially improving potency while maintaining lipophilicity.

Case Study Logic: Kinase Inhibition

In the design of Quinoline-based kinase inhibitors (e.g., targeting Aurora Kinase or c-Met):

  • Baseline: A 4-methoxyquinoline shows good potency but poor metabolic stability.

  • Modification 1 (–OCF₃): Potency drops due to steric bulk and loss of H-bonding potential. Solubility decreases drastically.

  • Modification 2 (–OCF₂H): Metabolic stability is restored. The H-bond donor capability maintains interaction with the hinge region or solvent front. Solubility is better than the –OCF₃ analog due to polarity.

References

  • Synthesis via Difluorocarbene

    • Title: "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacet
    • Source:Organic Letters (2025)
    • URL:[Link]

    • Relevance: Defines the SCDA protocol for difluoromethyl
  • Physicochemical Properties of Fluorinated Groups: Title: "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry" Source:BenchChem Technical Notes Relevance: Comparative data on lipophilicity and Hammett constants.
  • Metabolic Stability Mechanisms

    • Title: "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective"
    • Source:Journal of Medicinal Chemistry (via NIH/PubMed)
    • URL:[Link] (Search Term: Metabolic Stability Fluorine)

    • Relevance: Explains the resistance of OCF2H to P450 oxid
  • Quinoline Scaffold Utility

    • Title: "Quinolin-4-ones: Methods of Synthesis and Applic
    • Source:PubMed Central
    • URL:[Link]

    • Relevance: Contextualizes the 4-substituted quinoline core in drug development.

Metabolic Stability Profiling: 4-(Difluoromethoxy)quinoline vs. 4-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Lead Optimization

In medicinal chemistry, the strategic replacement of a methoxy group (


) with a difluoromethoxy group (

) is a high-impact bioisosteric exchange used to modulate metabolic stability, lipophilicity, and hydrogen bonding capacity.[1] This guide provides a technical analysis comparing 4-methoxyquinoline (a metabolic liability model) against 4-(difluoromethoxy)quinoline (a stabilized bioisostere).

Key Takeaway: The transition from


 to 

typically results in a 3-to-10-fold reduction in intrinsic clearance (

)
. This stability arises from the increased strength of the C-F bond, the modulation of pKa, and the steric/electronic shielding of the labile C-H bonds against Cytochrome P450 (CYP) mediated oxidation.

Mechanistic Insight: Why the Switch Works

To understand the stability differential, we must analyze the physicochemical properties driving enzyme-substrate interactions.

Bond Dissociation Energy (BDE) & Oxidation Potential

The primary metabolic pathway for 4-methoxyquinoline is O-demethylation , initiated by CYP450-mediated Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

  • C-H Bond (Methoxy): Relatively weak (~96 kcal/mol). The

    
    -carbon is electron-rich, facilitating oxidation.
    
  • C-F Bond (Difluoromethoxy): The presence of fluorine atoms increases the BDE of the remaining C-H bond in the

    
     group (~101 kcal/mol). Furthermore, the strong electronegativity of fluorine pulls electron density away from the carbon, raising the oxidation potential and making the group resistant to the initial CYP oxo-ferryl attack.
    
Physicochemical Modulation (LogP & pKa)

The substitution alters the molecular landscape, affecting both enzyme binding and membrane permeability.

Property4-MethoxyquinolineThis compoundImpact on Drug Design
Electronic Effect Electron Donating (

)
Electron Withdrawing (

)

reduces electron density on the quinoline ring.
Basicity (pKa) ~6.4 (Quinoline N)~5.2 (Predicted)Reduced basicity decreases lysosomal trapping and hERG liability.
Lipophilicity (LogP) ~1.6~2.1

is more lipophilic, improving permeability but potentially increasing non-specific binding.
H-Bonding Acceptor onlyDonor & Weak AcceptorThe

proton is acidic (H-bond donor), a unique feature of this fluorinated motif.[2]

Comparative Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two analogs. 4-methoxyquinoline undergoes rapid clearance via O-dealkylation, while the difluoromethoxy analog resists this pathway, forcing metabolism to slower, secondary routes (e.g., N-oxidation or ring hydroxylation).

MetabolicPathways Figure 1: Divergent metabolic liabilities. The methoxy group is a 'soft spot' for rapid O-dealkylation. The difluoromethoxy group sterically and electronically blocks this route. cluster_0 Substrates cluster_1 Primary Metabolites MQ 4-Methoxyquinoline (High Clearance) Unstable [Hemiacetal Intermediate] MQ->Unstable CYP2D6/3A4 (O-Demethylation) DFMQ This compound (High Stability) HQ 4-Hydroxyquinoline (Inactive/Excreted) DFMQ->HQ Oxidative Defluorination (Very Slow / High Barrier) DFMQ_Nox N-Oxide Metabolite DFMQ->DFMQ_Nox N-Oxidation (Minor Pathway) Unstable->HQ Spontaneous Collapse (-HCHO)

Experimental Validation: Protocols

To empirically validate the stability enhancement, a Microsomal Stability Assay is the industry standard. This protocol is designed to be self-validating using internal controls.

Materials & Reagents[3]
  • Test Compounds: 4-methoxyquinoline and this compound (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[2]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH,

    
    ).[2]
    
  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow: HLM Stability Assay

The following workflow ensures data integrity through time-point analysis and specific control inclusions.

ExperimentalWorkflow Figure 2: Step-by-step Microsomal Stability Workflow ensuring robust CLint calculation. Prep 1. Preparation Pre-warm HLM & Buffer to 37°C Incubation 2. Incubation (T=0 to 60 min) Substrate (1 µM) + HLM (0.5 mg/mL) + NADPH Prep->Incubation Quench 3. Quench & Precipitate Add Ice-cold ACN + IS at 0, 15, 30, 45, 60 min Incubation->Quench Analysis 4. LC-MS/MS Analysis Monitor Parent Depletion Quench->Analysis Calc 5. Calculation Determine t1/2 & CLint Analysis->Calc Control Control Check: Testosterone (High CL) Warfarin (Low CL) Control->Incubation Include

Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of percent remaining vs. time.


Success Criteria:

  • 4-Methoxyquinoline: Expected

    
     min (High Clearance).
    
  • This compound: Expected

    
     min (Low/Medium Clearance).
    

Analytical Methodology (LC-MS/MS)[4][5]

Accurate quantification requires optimized Mass Spectrometry parameters.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Representative):

    • 4-Methoxyquinoline:

      
       160.1 
      
      
      
      117.1 (Loss of
      
      
      / Ring fragmentation).
    • This compound:

      
       196.1 
      
      
      
      146.1 (Loss of
      
      
      ).
  • Column: C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50 mm.

  • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.

References

  • BenchChem. (2025).[1][2][3] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1][2] Retrieved from 1

  • Xing, L., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from 4

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][3][5] Retrieved from 5

  • PubChem. (2025).[6] 4-Methoxyquinoline Compound Summary. Retrieved from 7[6]

Sources

Influence of 4-Difluoromethoxy Substitution on Quinoline Ring Basicity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical impact, synthetic pathways, and medicinal chemistry applications of the 4-difluoromethoxy substituent on the quinoline scaffold.

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

In modern drug discovery, the 4-difluoromethoxy (


)  group serves as a critical bioisostere for the methoxy (

) group. While structurally similar, the electronic divergence between these two groups is profound. This guide analyzes how the introduction of two fluorine atoms transforms the 4-position substituent from a strong electron donor (

) to a moderate electron withdrawer (

).

The primary consequence is a reduction in the basicity (pKa) of the quinoline nitrogen. This modulation is a strategic tool to:

  • Reduce Lysosomotropism: Lowering basicity prevents drug trapping in acidic organelles (lysosomes).

  • Enhance Permeability: Increasing the fraction of neutral species at physiological pH (

    
    ).
    
  • Improve Metabolic Stability: The

    
     bond strength and electronic deactivation protect the ring from oxidative metabolism.
    

Mechanistic Analysis: Electronic Effects

The basicity of the quinoline nitrogen (N1) is governed by the electron density available for protonation. Substituents at the C4 position communicate with N1 through a conjugated


-system (para-like relationship).
Inductive vs. Resonance Conflict

The influence of the


 group is defined by the "tug-of-war" between two opposing forces:
  • Resonance Effect (

    
    ):  The oxygen lone pair donates electron density into the aromatic ring, increasing basicity.
    
  • Inductive Effect (

    
    ):  The highly electronegative fluorine atoms pull electron density through the 
    
    
    
    -bond framework, decreasing basicity.

In a standard methoxy (


)  group, Resonance dominates (

), making it a strong Electron Donating Group (EDG). In a difluoromethoxy (

)
group, the strong inductive pull of the

moiety dampens the oxygen's donation capacity. The Inductive effect neutralizes or slightly overpowers Resonance (

), turning the group into a weak Electron Withdrawing Group (EWG).
Quantitative Assessment (Hammett Constants)

The Hammett substituent constant (


) quantifies this electronic shift. A positive 

value indicates electron withdrawal (lower pKa), while a negative value indicates donation (higher pKa).

Table 1: Comparative Electronic Properties of 4-Position Substituents

SubstituentHammett

Electronic NaturePredicted Quinoline pKa

LogP (Lipophilicity)

-0.27 Strong Donor~6.5 (More Basic)Reference

0.00 Neutral4.90 (Baseline)-

+0.18 Weak Withdrawer ~3.9 (Less Basic) +0.6 vs OMe

+0.35 Strong Withdrawer~3.0 (Weak Base)+1.1 vs OMe

Data derived from Hansch, C., et al. Chem. Rev. 1991.

Visualization of Electronic Pathways

The following diagram illustrates the vector summation of electronic effects influencing the Quinoline Nitrogen.

ElectronicEffects cluster_legend Effect Key Substituent 4-Substituent (-OCHF2) Oxygen Oxygen Atom Substituent->Oxygen Structure CF2H CF2H Group (Inductive Pull) Oxygen->CF2H Bonded Ring Quinoline Ring (Pi System) Oxygen->Ring Resonance (+R) Donation Nitrogen Quinoline Nitrogen (Basicity Center) Oxygen->Nitrogen Net Effect: Deactivation CF2H->Oxygen Inductive (-I) Withdrawal Ring->Nitrogen Charge Transmission (Para-like) key1 Green Arrow = Increases Basicity key2 Red Dashed = Decreases Basicity

Figure 1: Vector analysis of electronic effects. The inductive withdrawal of the


 moiety (Red) counteracts the resonance donation of the oxygen (Green), resulting in net deactivation of the ring nitrogen.

Synthetic Methodology

Direct difluoromethylation of the quinoline ring at the C4 position is difficult. The standard protocol involves O-difluoromethylation of the tautomeric 4-quinolinone precursor.

Protocol: O-Difluoromethylation using Chen's Reagent

This method avoids the use of ozone-depleting Freon gas (


) by generating difluorocarbene (

) in situ using Sodium Chlorodifluoroacetate.

Reagents:

  • Substrate: 4-Hydroxyquinoline (1.0 eq)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.5 eq)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or NMP (

    
    -Methyl-2-pyrrolidone)
    
  • Temperature: 90–100 °C

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with 4-hydroxyquinoline,

    
    , and anhydrous DMF under an inert atmosphere (
    
    
    
    ).
  • Reagent Addition: Add Sodium chlorodifluoroacetate in portions. Note: This reagent decomposes to release

    
    .
    
  • Heating: Heat the mixture to 95 °C. Vigorous evolution of

    
     will occur. Maintain temperature for 4–6 hours.
    
  • Quench: Cool to room temperature and pour the reaction mixture into ice-water.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine to remove DMF.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient). The product is typically a white solid or pale oil.
    
Synthetic Logic Diagram

SynthesisWorkflow Start 4-Hydroxyquinoline (Tautomer: 4-Quinolinone) Transition Transition State: O-Attack on Carbene Start->Transition Base (K2CO3) Deprotonation Reagent Reagent: ClCF2CO2Na (Chen's Reagent) Intermediate Reactive Species: Difluorocarbene [:CF2] Reagent->Intermediate Heat (95°C) -CO2, -NaCl Intermediate->Transition Insertion Product Product: 4-(Difluoromethoxy)quinoline Transition->Product Proton Transfer/Rearrangement

Figure 2: Reaction pathway for the synthesis of this compound via difluorocarbene insertion.

Medicinal Chemistry Applications

Why choose


 over 

?
  • Lipophilic Hydrogen Bond Donor: Unlike

    
     (acceptor only) or 
    
    
    
    (hydrophobic only), the
    
    
    group contains a polarized
    
    
    bond that can act as a weak hydrogen bond donor . This allows unique binding interactions within a receptor pocket, potentially improving potency.
  • Metabolic Blocking: The 4-methoxy group is a common "soft spot" for metabolic degradation via O-demethylation (CYP450 mediated). Replacing the hydrogens with fluorine prevents this oxidation, significantly extending the half-life (

    
    )  of the molecule.
    
  • pKa Modulation for Permeability: As established,

    
     lowers the pKa of the quinoline nitrogen to ~4.0. At physiological pH (7.4), the molecule exists almost entirely in the neutral form  (
    
    
    
    ).
    • Calculation:

      
      
      
    • For pKa 6.5 (OMe): ~10% ionized at pH 7.4.

    • For pKa 4.0 (OCHF2): ~0.04% ionized at pH 7.4.

    • Result: Higher passive membrane permeability for the difluoromethoxy analog.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Zafrani, Y., et al. (2017). Difluoromethoxy Group: A "Lipophilic" Hydrogen Bond Donor. Journal of Medicinal Chemistry, 60(2), 797-804. Link

  • Hu, J., Zhang, W., & Ni, Y. (2014). Synthesis of difluoromethyl ethers and sulfides using sodium chlorodifluoroacetate. Journal of Fluorine Chemistry, 168, 202-209. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Conformational Dynamics of the O-CHF₂ Group in Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the conformational preferences of the difluoromethoxy (O-CHF₂) group within quinoline systems.

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary: The "Adaptive" Bioisostere

In modern drug discovery, the difluoromethoxy group (–OCHF₂) has emerged as a superior bioisostere to the methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups. While –OCH₃ is metabolically labile and –OCF₃ is sterically bulky and lipophilic, –OCHF₂ offers a unique balance: it functions as a lipophilic hydrogen bond donor (via the acidic CF₂H proton) while modulating metabolic stability.

Crucially, its conformational behavior is distinct.[1] Unlike the rigid coplanar preference of –OCH₃ (driven by p-π conjugation) or the rigid orthogonal preference of –OCF₃ (driven by sterics and anomeric effects), the –OCHF₂ group exhibits "Conformational Adaptability." It possesses a shallow potential energy surface (PES) allowing it to rotate between 0° and 60° to maximize binding affinity, unless "locked" by specific intramolecular interactions inherent to the quinoline scaffold.

This guide details the electronic drivers of these conformations and provides a validated workflow for their experimental and computational determination.

Theoretical Framework: Electronic & Steric Drivers

The conformation of O-CHF₂ on a quinoline ring is governed by three competing forces. Understanding these allows for the rational design of ligands with pre-organized binding geometries.

The Generalized Anomeric Effect

In aryl ethers, the oxygen lone pair (


) donates electron density into the antibonding orbital of the C–F bond (

).
  • Mechanism: This

    
     interaction is maximized when the C–F bond is antiperiplanar to the oxygen lone pair (orthogonal to the ring).
    
  • Impact: In –OCF₃, this forces a 90° torsion angle. In –OCHF₂, the effect is weaker because there are only two fluorines. This allows the resonance energy (conjugation with the aromatic ring) to compete, resulting in a "tilted" rather than fully orthogonal preference.

The Quinoline "Nitrogen Anchor" (The Ortho Effect)

The quinoline scaffold introduces a heterocyclic nitrogen (N1) that dramatically alters conformational preference depending on the substitution pattern.

  • C8-Substitution (The Peri-Lock): When –OCHF₂ is at the C8 position, the acidic proton of the CHF₂ group can form a stable intramolecular hydrogen bond (IMHB) with the quinoline nitrogen lone pair (

    
    ).
    
    • Result: This "locks" the conformation into a pseudo-5-membered ring, significantly reducing entropic penalty upon protein binding.

    • Geometry: The O-C bond lies nearly coplanar to the ring, with the H-atom pointing directly at N1.

  • C2-Substitution: At the C2 position, the dipole repulsion between the ring nitrogen and the ether oxygen competes with the attractive

    
     interaction.
    
    • Result: The group often adopts a trans-like orientation to minimize dipole-dipole repulsion, unless the solvent environment strongly favors the H-bond.

Dipole Minimization

The large dipole moment of the CF₂ moiety (~2.0 D) seeks to align antiparallel to the overall dipole of the quinoline ring. In non-polar solvents, this electrostatic alignment is the dominant conformational driver.

Visualization of Signaling & Logic

The following diagram illustrates the decision logic for conformational preference based on substitution position and electronic effects.

ConformationalLogic Substrate Quinoline-O-CHF2 System Position Substitution Position? Substrate->Position C8 C8 Position (Peri) Position->C8 C2 C2 Position (Ortho) Position->C2 General C3/C4/C5/C6/C7 Position->General Interaction_C8 Interaction: C-H ... N(1) H-Bond C8->Interaction_C8 Result_C8 LOCKED Conformation (Pseudo-5-membered ring) Interaction_C8->Result_C8 Interaction_C2 Interaction: Dipole Repulsion vs. H-Bond C2->Interaction_C2 Result_C2 BISTABLE Conformation (Solvent Dependent) Interaction_C2->Result_C2 Interaction_Gen Interaction: Anomeric vs. Conjugation General->Interaction_Gen Result_Gen FLEXIBLE / TILTED (0° - 60° Torsion) Interaction_Gen->Result_Gen

Caption: Logical flow determining the conformational lock vs. flexibility of O-CHF2 based on quinoline substitution topology.

Experimental Validation Protocols

To definitively assign the conformation of O-CHF₂ in your specific quinoline analog, follow this self-validating workflow.

Protocol A: Computational Scanning (DFT)

Before synthesis, predict the energy landscape.

  • Software: Gaussian 16 or ORCA.

  • Method: DFT with dispersion correction is mandatory (e.g., B3LYP-D3(BJ)/6-311+G(d,p) or ωB97X-D ).

  • Workflow:

    • Perform a Relaxed Potential Energy Surface (PES) Scan .

    • Rotate the

      
       dihedral angle from 0° to 360° in 10° increments.
      
    • Output Analysis: Identify global minima. If the energy difference (

      
      ) between rotamers is < 1.5 kcal/mol, treat the system as dynamic at room temperature.
      
Protocol B: Solution-State NMR (The "Ruler")

Standard 1D NMR is insufficient due to rapid bond rotation. Use Heteronuclear NOE.

  • Sample Prep: Dissolve 5–10 mg of compound in a non-polar solvent (

    
     or 
    
    
    
    ) to preserve weak intramolecular H-bonds. Avoid DMSO-
    
    
    as it will compete for the acidic proton.
  • Experiment: 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy).

  • Parameter Setup:

    • Mixing time (

      
      ): 300–500 ms.
      
    • Observe: Through-space transfer from

      
       to Ring Protons (
      
      
      
      ).
  • Interpretation:

    • Planar/Locked: Strong NOE correlation between CHF₂ fluorines and the ortho ring proton (or lack thereof if locked away).

    • Orthogonal: Equal NOE intensity to both flanking positions (if applicable).

    • Coupling Constants: Measure

      
       in 
      
      
      
      NMR. A value of ~0 Hz suggests a dihedral angle of 90° (Karplus relationship), while >3 Hz suggests planarity.
Protocol C: Solid-State Confirmation (X-Ray)

The ultimate proof of the "Locked" state.

  • Crystallization: Slow evaporation from heptane/ethyl acetate (non-polar/polar mix).

  • Analysis: Look specifically for the

    
     distance.
    
    • Criteria: A distance of < 2.6 Å between the CHF₂ proton and the Quinoline Nitrogen confirms an intramolecular hydrogen bond lock.

Quantitative Data Summary

FeatureO-CH₃ (Methoxy)O-CF₃ (Trifluoromethoxy)O-CHF₂ (Difluoromethoxy)
Primary Driver p-π ConjugationAnomeric Effect / StericsHybrid (H-bond + Dipole)
Preferred Angle 0° (Coplanar)90° (Orthogonal)0–60° (Adaptive)
Quinoline C8 Effect Steric ClashSteric ClashH-Bond Lock (

)
Lipophilicity (

LogP)
Base+1.0 to +1.2+0.3 to +0.6
H-Bond Potential Acceptor OnlyNoneDonor (Weak) & Acceptor

References

  • Conformational Preference of Fluorinated Ethers. Chemical Society Reviews. (2021). Analysis of the "orthogonal" vs "coplanar" drivers in fluorinated ethers.

  • Intramolecular Hydrogen Bonds in Conformers of Quinine. Molecules. (2017).[2][3] Detailed DFT and experimental evidence of C-H...N interactions in quinoline alkaloids.

  • Conformational Analysis of 2-Substituted Quinolines. J. Chem. Soc., Perkin Trans. 2. (2000). NMR relaxation methods confirming planar preferences in ortho-substituted quinolines.

  • Crystal Structure of Quinoline Derivatives. NCBI PMC. (2015). X-ray crystallographic data showing torsion angles and intermolecular forces in quinoline systems.[4]

  • 1H-19F HOESY NMR Protocols. Global NMR. (2025). Advanced protocols for measuring internuclear distances between Fluorine and Hydrogen.[5][6]

Sources

Technical Guide: Pharmacophore Modeling of 4-(Difluoromethoxy)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Optimization of Lipophilic Hydrogen Bond Donors in Kinase Inhibitor Design

Executive Summary

This technical guide outlines the computational strategy for developing pharmacophore models specifically for 4-(difluoromethoxy)quinoline derivatives. These scaffolds are privileged structures in medicinal chemistry, particularly for Type I and II Tyrosine Kinase Inhibitors (TKIs) targeting c-Met and VEGFR-2, as well as antimalarial agents.

The critical differentiator in this workflow is the treatment of the difluoromethoxy (


)  group. Unlike the metabolically labile methoxy group (

) or the steric trifluoromethoxy group (

), the

moiety acts as a lipophilic hydrogen bond donor . Accurate modeling requires specific protocols to account for its conformational plasticity and unique electrostatic signature, which are often mischaracterized by standard force fields.

Part 1: Chemical Rationale & Structural Biology

The Difluoromethoxy Advantage

In drug design, the 4-position of the quinoline ring is a primary vector for optimizing solvent interactions or accessing the "back pocket" of kinase active sites. The substitution of a methoxy group with a difluoromethoxy group serves three distinct physicochemical purposes:

  • Metabolic Stability: The C-F bonds block oxidative O-dealkylation by CYP450 enzymes, a common clearance pathway for 4-methoxyquinolines.

  • Lipophilic Hydrogen Bond Donor: The

    
     proton is sufficiently acidic (due to the electron-withdrawing fluorine atoms) to act as a weak hydrogen bond donor (
    
    
    
    ). This allows the group to satisfy hydrogen bonding requirements in hydrophobic pockets where traditional donors (OH, NH) would incur a high desolvation penalty.
  • Conformational Modulation: The

    
     group exhibits a specific torsional preference orthogonal to the aromatic ring, unlike the planar preference of methoxy groups, influencing the entropy of binding.
    
Target Context: c-Met and VEGFR-2

For quinoline-based kinase inhibitors (e.g., Foretinib analogs), the quinoline nitrogen (N1) typically functions as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region (e.g., Met1160 in c-Met). The 4-position substituent extends towards the solvent front or the gatekeeper residue. The


 group can form unique interactions with backbone carbonyls or conserved water networks in this region.

Part 2: Computational Workflow

Dataset Curation and Pre-processing

Objective: Create a high-quality training set with a broad dynamic range of bioactivity (


 spanning 3-4 log units).
  • Source: Extract data from ChEMBL or BindingDB filtering for substructure: c12ccccc1nc(c2)OC(F)F.

  • Activity Thresholds:

    • Active:

      
      [1]
      
    • Inactive:

      
      
      
  • Ligand Preparation (Critical Step):

    • Protonation: Quinoline N1 must be protonated only if the pH context suggests it (pKa ~ 4.9); however, in the kinase hinge, it often binds as the neutral species accepting a proton from the backbone amide. Standardize to neutral N1 for hinge binding models.

    • Stereoisomers: Generate stereoisomers if chiral centers exist in the side chains.

Conformational Analysis of the Group

Standard conformational search algorithms (e.g., OMEGA, Catalyst) may not sample the


 rotation correctly without specific parameterization.
  • Protocol: Perform a systematic torsional scan of the

    
     dihedral angle.
    
  • Insight: The

    
     group prefers a conformation where the 
    
    
    
    bond is gauche to the aromatic plane to maximize the anomeric effect, but the energy barrier is low (~3-5 kcal/mol), allowing it to rotate to find H-bond partners.
  • Action: Ensure your conformational ensemble includes at least 3 conformers of the

    
     group per global minimum to avoid "false negatives" during fitting.
    
Pharmacophore Feature Definition

When using software like Biovia Discovery Studio (Catalyst) or MOE, the default feature definitions must be overridden for this scaffold.

Feature TypeStandard DefinitionModified Definition for this compound
H-Bond Acceptor (HBA) Quinoline Nitrogen (N1)Retain. Critical for Hinge interaction.
H-Bond Donor (HBD) NH, OH groupsAdd Custom Feature: The CH of the

group. Map this as a "Weak HBD" or "Projected Donor."
Hydrophobic (Hyd) Aromatic rings, HalogensRetain. The Quinoline ring system and the

moiety.
Ring Aromatic (RA) Quinoline CoreRetain. Essential for

stacking (e.g., with Phe residues in the ATP pocket).

Part 3: Protocol Visualization

The following diagram illustrates the iterative workflow from data curation to model validation.

PharmacophoreWorkflow cluster_data Phase 1: Data Preparation cluster_model Phase 2: Hypothesis Generation cluster_valid Phase 3: Validation Data ChEMBL/BindingDB (Quinoline Scaffold) Filter Activity Filter (Active < 100nM) Data->Filter Conf Conformational Sampling (Focus: OCF2H Torsion) Filter->Conf Ligand Prep Feat Feature Definition (Define C-H as Donor) Conf->Feat Align 3D Alignment (GALAHAD / HypoGen) Feat->Align Model Candidate Models (Top 10 Hypotheses) Align->Model Screen Test Screening Model->Screen Decoys Decoy Set Generation (DUD-E / Property Matched) Decoys->Screen Metrics ROC Analysis & Enrichment Factor (EF) Screen->Metrics

Caption: End-to-end workflow for pharmacophore modeling, highlighting the critical conformational sampling of the fluorinated moiety.

Part 4: Experimental Validation & Metrics

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Generation (Self-Validating System)

Do not rely solely on random database subsets. Use DUD-E (Directory of Useful Decoys) logic:

  • Select 50 active 4-(difluoromethoxy)quinolines.

  • For each active, generate 50 decoys that match physical properties (MW, LogP, Rotatable Bonds) but possess topologically dissimilar topology (Tanimoto coefficient < 0.6).

  • Control: Ensure decoys do not contain the

    
     pharmacophore to test the model's specificity for this group.
    
Quality Metrics

Evaluate the top 10 hypotheses using the Gunner-Henry (GH) Score and Enrichment Factor (EF) .

  • Enrichment Factor (EF 1%):

    
    
    Target:
    
    
    
    (The model is 10x better than random selection).
  • ROC-AUC: Plot Sensitivity (True Positive Rate) vs. 1-Specificity (False Positive Rate). Target: AUC > 0.75 for a predictive model.[2]

Part 5: Structural Logic of the Pharmacophore

The diagram below visualizes the spatial arrangement of the features relative to the chemical structure.

PharmacophoreMap cluster_scaffold Quinoline Quinoline Core OCF2H OCF2H Group Quinoline->OCF2H C4 Linker HBA HBA (Vector) Quinoline->HBA N1 Interaction Hyd Hyd (Ring) Quinoline->Hyd Pi-Stacking HBD HBD (Weak) OCF2H->HBD C-H Donor HBA->Hyd ~3.5 Å Hyd->HBD ~5.0 Å ExVol Exclusion Volume HBD->ExVol Steric Clash Avoidance

Caption: Spatial relationship between the quinoline scaffold and the generated pharmacophore features. Note the 'Weak HBD' mapped to the difluoromethyl group.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[3][4] [Link][4]

  • Gou, Y., et al. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors.[1] Bioorganic & Medicinal Chemistry.[2][3][4][5] [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[5] [Link]

  • Teli, M. K., & Rajanikant. (2012). Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry.[3][4] [Link]

Sources

The Evolving Landscape of Antiviral Research: A Technical Guide to Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorine in Antiviral Drug Design

In the relentless pursuit of novel antiviral therapeutics, medicinal chemists and drug development professionals are increasingly turning their attention to the strategic incorporation of fluorine into heterocyclic scaffolds. Among these, the quinoline nucleus, a privileged structure in pharmacology, has emerged as a particularly fertile ground for innovation. The introduction of fluorine atoms into the quinoline framework can profoundly influence the molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to viral targets. This guide provides a comprehensive technical overview of the burgeoning field of fluorinated quinolines in antiviral research, offering insights into their synthesis, mechanisms of action, and structure-activity relationships.

The Quinoline Scaffold: A Versatile Platform for Antiviral Drug Discovery

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a common motif in a wide array of biologically active compounds. Its rigid, planar structure provides a foundation for the spatial orientation of various functional groups, enabling interactions with a diverse range of biological targets. While quinoline derivatives have a long-standing history as antimalarial and antibacterial agents, their potential as antiviral drugs is a more recent and rapidly expanding area of investigation. The versatility of the quinoline scaffold allows for chemical modifications at multiple positions, providing a powerful tool for optimizing antiviral potency and selectivity.

The Role of Fluorine in Enhancing Antiviral Activity

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. In the context of quinoline-based antivirals, fluorine substitution offers several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the active sites of viral enzymes, thereby increasing binding affinity and inhibitory potency.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, solubility, and membrane permeability, which can be fine-tuned to optimize drug absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of Fluorinated Quinolines: Key Methodologies

The synthesis of fluorinated quinoline derivatives often involves multi-step reaction sequences. A common and versatile approach is the Gould-Jacobs reaction, which provides a foundational method for constructing the quinoline ring system.

Experimental Protocol: Gould-Jacobs Reaction for Fluoroquinolone Synthesis

  • Starting Material: The synthesis typically begins with a substituted aniline, such as 3-chloro-4-fluoroaniline.

  • Condensation: The aniline is reacted with diethyl 2-(ethoxymethylene)malonate (EMME) to form an acrylate intermediate.

  • Cyclization: The acrylate is heated to induce cyclization, forming the quinoline ring.

  • Alkylation and Heterocycle Introduction: The quinoline intermediate is then alkylated, and a nitrogen-containing heterocycle (e.g., piperazine) is introduced.

  • Hydrolysis: The final step involves hydrolysis to yield the target fluoroquinolone.

Gould-Jacobs Reaction Workflow start Start: 3-chloro-4-fluoroaniline emme React with: Diethyl 2-(ethoxymethylene)malonate (EMME) start->emme Condensation acrylate Intermediate: Acrylate emme->acrylate cyclization Heat for Cyclization: Forms Quinoline Ring acrylate->cyclization alkylation Alkylation & Heterocycle Introduction cyclization->alkylation hydrolysis Final Step: Hydrolysis alkylation->hydrolysis end Product: Fluoroquinolone hydrolysis->end

Caption: Workflow for Fluoroquinolone Synthesis via the Gould-Jacobs Reaction.

Modern synthetic strategies also employ palladium-catalyzed reactions to construct N-alkyl-substituted 4-quinolones from o-chloroaryl acetylenic ketones and various alkyl amines.

Antiviral Spectrum of Fluorinated Quinolines

Fluorinated quinolines have demonstrated a broad spectrum of antiviral activity against a variety of RNA and DNA viruses.

Influenza Virus

Several isoquinolone derivatives have been identified as potent inhibitors of influenza A and B viruses. One hit compound from a chemical library screening exhibited 50% effective concentrations (EC₅₀s) between 0.2 and 0.6 µM. Through structure-activity relationship (SAR) studies, derivatives with reduced cytotoxicity and high selectivity indices have been developed, with some targeting the viral polymerase activity.

Coronaviruses (including SARS-CoV-2)

The well-known quinoline derivatives chloroquine and hydroxychloroquine have shown in vitro activity against coronaviruses. More recently, novel quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro) have been developed. One such inhibitor, Jun13296, demonstrated promising results in a mouse model of SARS-CoV-2 infection, leading to increased survival, reduced viral load in the lungs, and prevention of lung inflammation. Computational studies have also suggested that fluorine-based quinolines can act as potent inhibitors of proteins involved in SARS-CoV-2 assembly.

Flaviviruses (Dengue, Zika, Yellow Fever)

Quinoline derivatives have shown significant potential against flaviviruses. Novel synthesized quinoline compounds have demonstrated dose-dependent inhibition of dengue virus serotype 2 in the low and sub-micromolar range. Certain derivatives have also been found to be active against the Zika virus and Yellow Fever Virus (YFV).

Hepatitis B and C Viruses

A fluorinated L-nucleoside analog, 2'-fluoro-5-methyl-beta-L-arabinofuranosyl uracil (L-FMAU), has been shown to have potent antiviral activity against the hepatitis B virus (HBV) by inhibiting viral DNA replication. Additionally, the quinoline derivative RG7109 has been identified as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.

Human Immunodeficiency Virus (HIV)

Quinoline-based compounds have been investigated as inhibitors of HIV-1 reverse transcriptase (RT).

Table 1: In Vitro Antiviral Activity of Selected Fluorinated Quinolines

Compound ClassVirusCell LineEC₅₀ / IC₅₀ (µM)Reference(s)
Isoquinolone DerivativeInfluenza A and BCanine Kidney Epithelial0.2 - 0.6
Quinoline Analogue 19Enterovirus D68RD0.05 - 0.10
Quinoline Compounds 1-4SARS-CoV-2Caco-25.9 - 18.9
Quinoline Compounds 1-4SARS-CoV-2Vero 761.5 - 2.9
Quinoline Derivative 4Respiratory Syncytial Virus (RSV)Vero8.6 (EC₅₀)
Quinoline Derivative 6Yellow Fever Virus (YFV)Vero3.5 (EC₅₀)
L-FMAUHepatitis B Virus (HBV)HepG2 2.2.150.1 (IC₅₀)

Mechanisms of Antiviral Action

Fluorinated quinolines exert their antiviral effects through a variety of mechanisms that target different stages of the viral life cycle.

Antiviral Mechanisms of Fluorinated Quinolines cluster_virus Viral Life Cycle cluster_inhibitors Fluorinated Quinoline Inhibitors entry Viral Entry replication Replication (Polymerase Activity) entry->replication assembly Viral Assembly replication->assembly release Viral Release assembly->release chloroquine Chloroquine/ Hydroxychloroquine chloroquine->entry Inhibit polymerase_inhibitors Polymerase Inhibitors (e.g., L-FMAU) polymerase_inhibitors->replication Inhibit plpro_inhibitors PLpro Inhibitors (e.g., Jun13296) plpro_inhibitors->assembly Inhibit

Caption: Overview of the antiviral mechanisms of fluorinated quinolines targeting different stages of the viral life cycle.

Inhibition of Viral Entry

Some quinoline derivatives, such as chloroquine, are thought to interfere with viral entry by increasing the pH of endosomes, which can inhibit the membrane fusion process required for the release of the viral genome into the cytoplasm.

Inhibition of Viral Replication

A primary mechanism of action for many fluorinated quinolines is the inhibition of viral enzymes essential for replication. This includes:

  • Viral Polymerases: Compounds like L-FMAU act as chain terminators after being converted to their triphosphate form, thereby inhibiting viral DNA synthesis by HBV polymerase. Other derivatives have been shown to target the RNA-dependent RNA polymerase (RdRp) of RNA viruses.

  • Reverse Transcriptase: Certain quinoline derivatives have been specifically designed to inhibit the reverse transcriptase of HIV.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibitory Assay

  • Assay Kit: Utilize a commercially available ELISA-based RT assay kit.

  • Incubation: Incubate the test compounds with a DIG-labeled reaction mixture containing the HIV-1 RT enzyme for 2 hours at 37°C.

  • Detection: Add an anti-DIG-POD antibody solution followed by a substrate (e.g., ABTS).

  • Measurement: Read the absorbance at 405/490 nm. The signal intensity is directly proportional to RT activity, and inhibition is calculated relative to a no-inhibitor control.

Interference with Viral Protein Processing

As seen with the SARS-CoV-2 PLpro inhibitors, fluorinated quinolines can target viral proteases that are crucial for processing viral polyproteins into functional proteins required for viral replication and assembly.

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for optimizing the antiviral potency and selectivity of fluorinated quinolines. Key findings from various studies include:

  • Position of Fluorine: The position of the fluorine atom on the quinoline ring can significantly impact antiviral activity.

  • Substituents on the Quinoline Core: The nature and position of other substituents on the quinoline ring can influence binding to viral targets and pharmacokinetic properties.

  • Side Chains: Modifications to side chains, particularly those attached to the nitrogen atom of a piperazine ring, can dramatically alter the antiviral spectrum and potency.

Clinical Perspectives and Future Directions

While many fluorinated quinolines are in the preclinical stages of development for antiviral indications, the repurposing of existing drugs like chloroquine and hydroxychloroquine for viral infections has been explored in clinical trials, although with mixed results. The promising preclinical data for novel, specifically designed fluorinated quinoline antivirals, such as those targeting SARS-CoV-2, warrant further investigation in clinical settings.

The future of this field lies in the rational design of next-generation fluorinated quinolines with improved potency, broader antiviral spectra, and favorable safety profiles. A deeper understanding of their mechanisms of action and the continued exploration of novel viral targets will be crucial for translating the potential of this chemical class into effective antiviral therapies.

References

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - NIH. Available at: [Link]

  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives - DOI. Available at: [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Available at: [Link]

  • Antiviral Nucleosides Flu Viruses Quinolines Covid-19| Crimsonpublishers.com. Available at: [Link]

  • New quinoline-based antiviral shows strong promise against SARS-CoV-2 - News-Medical. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - NIH. Available at: [Link]

  • Inhibition of hepatitis B virus by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyl uracil - NIH. Available at: [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Available at: [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Available at: [Link]

  • Identification and Synthesis of Quinolizidines with Anti-Influenza A Virus Activity - PMC - NIH. Available at: [Link]

  • Antiviral Activity of Berbamine Against Influenza A Virus Infection - MDPI. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. Available at: [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents - PMC - NIH. Available at: [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. Available at: [Link]

  • Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review - MDPI. Available at: [Link]

  • Characterization of hepatitis B virus inhibition by novel 2'-fluoro-2',3'-unsaturated beta-D- and L-nucleosides - PubMed. Available at: [Link]

  • A schematic diagram showing the mechanism of action of quinoxaline‐based compounds into different biological targets. - ResearchGate. Available at: [Link]

  • Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PubMed Central. Available at: [Link]

  • Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - NIH. Available at: [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]

  • design & synthesis of fluoroquinolone through green chemistry approach - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - ResearchGate. Available at: [Link]

  • Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - OSTI.GOV. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. Available at: [Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties | ChemRxiv. Available at: [Link]

  • Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly | Request PDF - ResearchGate. Available at: [Link]

  • Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy - IJRASET. Available at: [Link]

  • Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity - a review - Frontiers. Available at: [Link]

  • Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed. Available at: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. Available at: [Link]

  • Synthesis of Fluoroquinolone Antibiotics - quimicaorganica.org. Available at: [Link]

  • Repurposing of Antazoline Hydrochloride as an Inhibitor of Hepatitis B Virus DNA Secretion. Available at: [Link]

  • Quinolines- Antimalarial drugs.pptx - Slideshare. Available at: [Link]

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. Available at: [Link]

Methodological & Application

Application Note: Synthesis of 4-(Difluoromethoxy)quinoline via Sodium Chlorodifluoroacetate (SCDA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 4-(difluoromethoxy)quinoline using Sodium Chlorodifluoroacetate (SCDA) as a solid, non-ozone-depleting source of difluorocarbene (:CF₂). While the difluoromethoxy moiety (–OCF₂H) is a critical bioisostere for lipophilic hydrogen bond donors in medicinal chemistry, its installation on amphoteric heterocycles like 4-hydroxyquinoline presents specific regioselectivity challenges (O- vs. N-alkylation). This guide provides a robust methodology to maximize O-alkylation, manage the thermal decomposition of SCDA, and effectively purify the target compound.

Introduction & Mechanistic Rationale

The Reagent: Sodium Chlorodifluoroacetate (SCDA)

Historically, difluoromethylation was achieved using chlorodifluoromethane gas (ClCF₂H, Freon-22), which is an ozone-depleting substance and difficult to handle in standard laboratory glassware. SCDA (ClCF₂CO₂Na) offers a solid-state alternative that is stable at room temperature but undergoes decarboxylative decomposition at elevated temperatures (90–100 °C) to generate difluorocarbene in situ.

The Substrate Challenge: Tautomerism

The substrate, 4-hydroxyquinoline, exists in equilibrium with its keto-tautomer, 4-quinolinone.

  • O-Alkylation (Target): Attack by the oxygen nucleophile yields this compound.

  • N-Alkylation (Competitor): Attack by the nitrogen nucleophile yields 1-(difluoromethyl)quinolin-4-one.

Standard alkylation conditions often yield mixtures. However, the reaction with difluorocarbene is distinct. The carbene acts as a "soft" electrophile. By controlling the solvent polarity and base strength, we can influence the nucleophilicity of the phenoxide anion to favor the O-isomer.

Reaction Mechanism

The reaction proceeds via the thermal decomposition of SCDA. The resulting difluorocarbene (:CF₂) is an electron-deficient species that rapidly reacts with the phenoxide anion generated by the base (K₂CO₃).

Mechanism SCDA SCDA (ClCF₂CO₂Na) Anion Chlorodifluoroacetate Anion SCDA->Anion Dissolution Carbene Difluorocarbene (:CF₂) Anion->Carbene ∆ (95°C) -CO₂, -NaCl Substrate 4-Hydroxyquinoline (Phenoxide Form) Intermediate Difluoromethyl Anion Intermediate Substrate->Intermediate + :CF₂ Product 4-(Difluoromethoxy) quinoline Intermediate->Product + H⁺ (Protonation)

Figure 1: Mechanistic pathway of SCDA decomposition and subsequent O-difluoromethylation.[1]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 4-Hydroxyquinoline (CAS: 611-36-9)

    • Sodium chlorodifluoroacetate (SCDA) (CAS: 1895-39-2)[2][3]

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Equipment:

    • Round-bottom flask (2-neck) with reflux condenser.

    • Oil bath with precise temperature control.

    • Nitrogen/Argon inert atmosphere line.

Stoichiometry Table
ComponentRoleEquivalents (eq.)Notes
4-Hydroxyquinoline Substrate1.0Dried under vacuum if possible.
SCDA Reagent2.5 - 3.0Excess required due to carbene dimerization/hydrolysis.
K₂CO₃ Base1.5 - 2.0Promotes phenoxide formation.
DMF SolventN/AConcentration: 0.2 M - 0.5 M.
Step-by-Step Procedure

Workflow Step1 1. Setup & Activation Mix Substrate + K₂CO₃ in DMF Stir 30 min @ RT (Inert Gas) Step2 2. Reagent Addition Add SCDA (Solid) Step1->Step2 Step3 3. Thermal Initiation Heat to 95-100°C (CO₂ Evolution Starts) Step2->Step3 Step4 4. Reaction Monitoring TLC/LCMS every 2 hrs Add more SCDA if incomplete Step3->Step4 Step5 5. Quench & Workup Cool to RT -> Pour into H₂O Extract w/ EtOAc Step4->Step5 Step6 6. Purification Column Chromatography (Sep. N- vs O-isomer) Step5->Step6

Figure 2: Operational workflow for the synthesis.

Detailed Steps:
  • Activation: In a dry 2-neck round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxyquinoline (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF (0.3 M). Stir at room temperature for 30 minutes under N₂ to ensure deprotonation.

  • Reagent Addition: Add SCDA (1.5 eq initially) in one portion.

  • Initiation: Equip the flask with a reflux condenser. Heat the oil bath to 95–100 °C .

    • Note: The internal temperature must reach ~90–95 °C for efficient decarboxylation of SCDA. You will observe gas evolution (CO₂).[4]

  • Reaction Maintenance: Stir at 100 °C for 2–4 hours.

    • Optimization: Difluorocarbene has a short half-life. If starting material remains after 2 hours (check TLC/LCMS), add a second portion of SCDA (1.0 eq) and continue heating for another 2 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into excess water (5x reaction volume).

    • Extract with Ethyl Acetate (EtOAc) (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue will likely contain the desired O-isomer (major) and the N-isomer (minor).

    • Flash Chromatography: Silica gel. Eluent gradient: Hexanes/EtOAc (typically 10% to 40% EtOAc).

    • The O-difluoromethyl isomer is usually less polar (higher R_f) than the N-difluoromethyl isomer.

Critical Parameters & Troubleshooting

Regioselectivity (O vs. N)

While SCDA favors O-alkylation under these conditions, N-alkylation is a persistent background reaction.

  • Identification:

    • ¹H NMR: The –OCF₂H proton typically appears as a triplet (J ≈ 70-75 Hz) around 6.5–7.0 ppm . The N-CF₂H proton often appears slightly downfield or has distinct chemical shifts on the quinoline ring due to the loss of aromaticity in the pyridone ring system.

    • ¹⁹F NMR: This is the definitive diagnostic tool. The O-CF₂H signal typically appears around -82 to -85 ppm (doublet). The N-CF₂H signal is distinct (often -90 to -95 ppm ).

Moisture Control

Difluorocarbene reacts rapidly with water to form formic acid/CO, depleting the reagent.

  • Protocol: Use anhydrous DMF and dry K₂CO₃. Keep the system under inert gas until heating begins.

Temperature Management

SCDA decomposition is temperature-dependent.

  • < 80 °C: Decomposition is too slow; reagent accumulates.

  • > 120 °C: Rapid decomposition leads to carbene dimerization (tetrafluoroethylene formation) rather than substrate interception.

  • Target: Maintain oil bath at 100 °C to keep internal temp at 95 °C.

Safety Considerations (HSE)

  • Gas Evolution: The reaction generates CO₂ and potentially CO (if carbene hydrolyzes). Ensure the system is vented through a bubbler. Do not seal the vessel completely.

  • Thermal Runaway: Do not add massive excesses of SCDA (>5 eq) in a single portion at high heat, as rapid decarboxylation can cause foaming or pressure spikes.

  • Toxicity: this compound derivatives are biologically active. Handle all solids in a fume hood.

References

  • General SCDA Methodology: Chen, Q.-Y., & Wu, S.-W. (1989). Journal of the Chemical Society, Perkin Transactions 1, 2385-2387. (Establishes SCDA as a difluorocarbene source).
  • Difluoromethylation Reviews

    • Hu, J., Zhang, W., & Wang, F. (2009). Nucleophilic Difluoromethylation. Chemical Communications, (48), 7465-7478. Link

  • Selectivity in Heterocycles

    • Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Phenols and Heterocycles. Journal of the American Chemical Society, 135(15), 5555–5558. (Discusses O- vs N-selectivity challenges). Link

  • SCDA Properties

    • E-EROS Encyclopedia of Reagents for Organic Synthesis. Sodium Chlorodifluoroacetate.[2][3][4][5][6] Link

Sources

High-Fidelity Palladium-Catalyzed Cross-Coupling of 4-(Difluoromethoxy)quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

This guide details the operational protocols for performing Palladium-catalyzed cross-coupling reactions on 4-(difluoromethoxy)quinoline derivatives. The 4-(difluoromethoxy) (


) moiety is a critical bioisostere in medicinal chemistry, offering a lipophilic hydrogen bond donor capability that mimics alcohols while improving metabolic stability and membrane permeability (

).

However, the electronic push-pull nature of the quinoline core, combined with the potential lability of the difluoromethyl ether under harsh basic conditions, requires a tailored catalytic approach. This document provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings that preserve the sensitive


 functionality while achieving high yields at orthogonal ring positions (typically C6 or C7).
Part 1: Strategic Analysis & Chemical Stability
1.1 The "Fluorine Effect" in Quinoline Scaffolds

The


 group at the C4 position of the quinoline ring exerts a unique electronic influence:
  • Inductive Effect (

    
    ):  The fluorine atoms withdraw electron density, slightly deactivating the ring toward oxidative addition compared to a methoxy analog.
    
  • Resonance Effect (

    
    ):  The oxygen lone pair donates density back into the electron-deficient pyridine ring of the quinoline.
    

Critical Constraint: While the aryl-


 bond is generally stable, the group can undergo 

-elimination
to form a ketone or hydrolysis under strongly acidic or forcing alkoxide conditions. Therefore, the choice of base in Pd-catalysis is the yield-determining factor.
1.2 The "Safe Zone" Operational Window

To ensure chemoselectivity, the reaction conditions must operate within a specific window that favors the oxidative addition of the halogen (e.g.,


, 

) over the degradation of the difluoromethoxy ether.

SafeZone cluster_0 Operational Window Substrate Halogenated This compound StrongBase Strong Base (NaOtBu, LiHMDS) Substrate->StrongBase Avoid MildBase Mild/Carbonate Base (Cs2CO3, K3PO4) Substrate->MildBase Preferred Elimination RISK: Elimination to Quinolone/Ketone StrongBase->Elimination Coupling SUCCESS: Cross-Coupled Product MildBase->Coupling

Figure 1: Operational stability window for difluoromethoxy-substituted heterocycles.

Part 2: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target Application: Synthesis of Biaryl Kinase Inhibitors (e.g., c-Met analogs).

Rationale: Standard aqueous Suzuki conditions can sometimes lead to hydrolysis of the


 bond if the pH is too high. We utilize a non-aqueous/anhydrous base  system or a controlled biphasic system with weak bases to mitigate this.

Reagents & Stoichiometry:

Component Reagent Equiv. Role
Substrate 6-Bromo-4-(difluoromethoxy)quinoline 1.0 Electrophile
Partner Aryl/Heteroaryl Boronic Acid 1.2 - 1.5 Nucleophile

| Catalyst |


 | 0.05 (5 mol%) | Robust catalyst, resists oxidation |
| Base  | 

(Cesium Carbonate) | 2.0 - 3.0 | Mild base, good solubility in organics | | Solvent | 1,4-Dioxane / Water (9:1) | 0.1 M | Promotes solubility of boronic acids |

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the halo-quinoline (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Quickly add

    
     (5 mol%). Note: Adding catalyst last prevents premature activation.
    
  • Solvation: Add degassed 1,4-Dioxane/Water (9:1 v/v) via syringe.

  • Reaction: Heat the block to 85°C . Do not exceed 100°C to prevent defluorination. Stir vigorously for 4–12 hours.

  • Monitor: Check via LC-MS. Look for the parent mass; if you see M-50 (loss of

    
    ), reduce temperature and switch to anhydrous toluene.
    
  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with brine, and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target Application: Installing amino-side chains common in VEGFR inhibitors.

Rationale: The quinoline nitrogen can coordinate to Pd, poisoning the catalyst. We use biaryl phosphine ligands (BrettPhos or XPhos) to create a bulky, electron-rich Pd center that prevents non-productive coordination and facilitates oxidative addition into the electron-rich quinoline ring.

Reagents & Stoichiometry:

Component Reagent Equiv. Role
Substrate 6-Bromo-4-(difluoromethoxy)quinoline 1.0 Electrophile
Partner Primary/Secondary Amine 1.2 Nucleophile
Pre-catalyst BrettPhos Pd G3 0.02 (2-5 mol%) Rapid activation, air-stable solid

| Base |


 or 

| 2.5 | Avoid

if possible* | | Solvent |

or

| 0.2 M | High boiling point, polar |

*Note: While


 is standard for Buchwald, it can attack the 

group. Carbonate bases are slower but safer for this substrate.

Step-by-Step Methodology:

  • Catalyst Loading: In a glovebox or under Ar flow, add the Substrate, Amine, Base, and BrettPhos Pd G3 precatalyst to the tube.

  • Solvent: Add anhydrous t-Amyl alcohol (preferred for carbonates) or Dioxane.

  • Activation: Heat to 90–100°C . The reaction may require 12–24 hours due to the weaker base.

  • Optimization: If conversion is <50% after 12h, spike with an additional 2 mol% catalyst. If side reactions occur, switch ligand to RuPhos (better for secondary amines).

Part 3: Reaction Pathway Visualization

The following diagram illustrates the synthetic logic for a typical drug discovery workflow involving this scaffold, highlighting the divergence point where the protocol choice is critical.

SynthesisWorkflow Start Start: 4-Hydroxy-6-bromoquinoline Step1 Step 1: Difluoromethylation (ClCF2H or TMS-CF2Br) Start->Step1 Base/Solvent Intermediate Key Intermediate: 6-Bromo-4-(difluoromethoxy)quinoline Step1->Intermediate Yield: ~85% Branch_Suzuki Path A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Cs2CO3) Intermediate->Branch_Suzuki C-C Bond Branch_Buchwald Path B: Buchwald Amination (R-NH2, BrettPhos Pd G3, K2CO3) Intermediate->Branch_Buchwald C-N Bond Product_A Target A: Biaryl Scaffold (c-Met Inhibitor Analog) Branch_Suzuki->Product_A Retains OCF2H Product_B Target B: Amino-Quinoline (VEGFR Inhibitor Analog) Branch_Buchwald->Product_B Retains OCF2H

Figure 2: Synthetic workflow for functionalizing this compound scaffolds.

Part 4: Troubleshooting & Optimization (Expert Insights)

Issue 1: Defluorination (Formation of Aldehyde/Solvolysis)

  • Symptom: LC-MS shows a peak corresponding to the hydrolysis of the

    
     group (M-50 or M-32).
    
  • Root Cause: Reaction temperature >110°C or use of hydroxide bases (

    
    , 
    
    
    
    ).
  • Fix: Switch to anhydrous conditions (Toluene/

    
    ) and lower temperature to 80°C.
    

Issue 2: Protodehalogenation (Loss of Br without Coupling)

  • Symptom: Recovery of this compound (H instead of Br).

  • Root Cause: "Pd-hydride" formation, often from

    
    -hydride elimination of alkyl impurities in the amine or solvent.
    
  • Fix: Ensure solvents are degassed thoroughly. Switch to

    
      or increase the concentration of the coupling partner.
    

Issue 3: Catalyst Poisoning

  • Symptom: Reaction stalls at 20% conversion.

  • Root Cause: The quinoline nitrogen is binding to Pd.[1]

  • Fix: Use bulky ligands (XPhos, BrettPhos) that sterically crowd the Pd center, preventing the quinoline nitrogen from coordinating.

References
  • Mechanistic Insight into Pd-Catalyzed Cross-Coupling

    • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-c
    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • Difluoromethylation Strategies

    • Title: Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ.[2]

    • Source: Chemistry - A European Journal.[2]

    • URL:[Link]

  • Quinoline Kinase Inhibitor Synthesis

    • Title: Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)
    • Source: Bioorganic & Medicinal Chemistry (PubMed).
    • URL:[Link][3]

  • General Quinoline Coupling Protocols: Title: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Source: BenchChem Technical Notes.

Sources

Application Note: 4-(Difluoromethoxy)quinoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, synthesis, and strategic value of 4-(Difluoromethoxy)quinoline as a privileged building block in modern agrochemical discovery.


) moiety into quinoline scaffolds for pesticide optimization.

Executive Summary: The Strategic Value of the Motif

In the development of next-generation agrochemicals (fungicides, herbicides, and insecticides), the This compound scaffold represents a high-value pharmacophore. It bridges the gap between the metabolic instability of methoxy (


) groups and the extreme lipophilicity of trifluoromethoxy (

) groups.
Key Physicochemical Advantages[1][2]
  • Lipophilic Hydrogen Bond Donor: Unlike

    
    , the 
    
    
    
    group contains an acidic proton that can function as a weak hydrogen bond donor. This unique property allows for specific binding interactions with target enzymes (e.g., kinase domains in fungi) while maintaining membrane permeability.
  • Metabolic Blocking: The fluorine atoms sterically and electronically shield the carbon, preventing oxidative demethylation (a common metabolic soft spot in standard quinoline ethers).

  • Conformational Locking: The "anomeric effect" of the

    
     group often locks the side chain in an orthogonal conformation relative to the aromatic ring, potentially improving receptor fit.
    
Comparison of Physicochemical Properties
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Hammett

-0.27 (Donor)0.18 (Weak Withdrawer) 0.35 (Strong Withdrawer)
Hansch

(Lipophilicity)
-0.020.65 1.04
H-Bond Donor Ability NoneWeak (Acidic C-H) None
Metabolic Stability Low (O-dealkylation)High Very High

Synthesis Protocol: O-Selective Difluoromethylation

A major synthetic challenge with 4-hydroxyquinolines is the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. Standard alkylation often yields mixtures of O-alkylated (quinoline) and N-alkylated (quinolone) products.

The following protocol utilizes Sodium Chlorodifluoroacetate as a difluorocarbene source, optimized to favor the O-difluoromethylation pathway to yield the target this compound.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-Hydroxyquinoline (or substituted derivative).

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) [CAS: 1895-39-2].
    
  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Equipment: Sealed pressure tube or autoclave (to contain volatile carbene intermediates).

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask or pressure tube, dissolve 4-hydroxyquinoline (10.0 mmol, 1.45 g) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (15.0 mmol, 2.07 g) to the solution. Stir at room temperature for 30 minutes to ensure formation of the phenolate anion.
    
    • Expert Insight: The use of a hard base like carbonate favors the hard oxygen nucleophile over the softer nitrogen, promoting O-selectivity.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (20.0 mmol, 3.05 g).

    • Note: A 2-fold excess is required because the difluorocarbene intermediate (

      
      ) has a short half-life and can undergo side reactions (dimerization).
      
  • Reaction: Seal the vessel and heat to 95–100 °C for 4–6 hours.

    • Mechanism:[1][2][3][4] At this temperature,

      
       decarboxylates to release 
      
      
      
      . The phenolate oxygen attacks the carbene, followed by rapid protonation from the medium (or trace water) to form the
      
      
      bond.
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-water (100 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine (

      
       mL) to remove DMF.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Target Product: this compound usually elutes before the N-alkylated byproduct due to lower polarity.

Quality Control Specifications
  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic triplet of the
    
    
    proton at
    
    
    ppm
    with a large geminal coupling constant (
    
    
    Hz).
  • 
    F NMR:  Doublet at 
    
    
    
    ppm
    .

Mechanism & Selectivity Visualization

The following diagram illustrates the competing pathways and the conditions favoring the target O-alkylation.

G Start 4-Hydroxyquinoline (Tautomeric Mix) Base Base (K2CO3) Deprotonation Start->Base Anion Ambident Anion (N- vs O-Nucleophile) Base->Anion O_Path O-Attack (Hard) KINETIC CONTROL Anion->O_Path Major Pathway (in DMF/K2CO3) N_Path N-Attack (Soft) THERMODYNAMIC Anion->N_Path Minor Pathway Carbene :CF2 Source (ClCF2CO2Na, 95°C) Carbene->Anion Electrophile Generation Product_O TARGET: This compound (Agrochemical Scaffold) O_Path->Product_O Product_N Byproduct: N-Difluoromethyl-4-quinolone N_Path->Product_N

Figure 1: Reaction pathway divergence. O-alkylation is promoted by hard bases and aprotic polar solvents, securing the ether linkage essential for bioisosteric utility.

Case Study: Agrochemical Optimization

Scenario: Optimization of a Quinoline-based Fungicide (e.g., Quinoxyfen analog).

Problem: A lead candidate with a 4-methoxyquinoline core shows good potency but high metabolic clearance rates in field trials due to rapid O-demethylation by cytochrome P450 enzymes in crops/fungi.

Solution: The "Difluoro-Switch" Replacing the


 with 

:
  • Metabolic Stability: The C-H bond strength is increased (bond dissociation energy

    
     kcal/mol vs 
    
    
    
    kcal/mol for methyl C-H), and the fluorine atoms prevent hydroxylation.
  • Binding Affinity: The

    
     proton acts as a hydrogen bond donor to the backbone carbonyl of the target protein (e.g., fungal kinase), potentially increasing potency by 10-fold (a phenomenon known as the "fluorine scan" effect).
    
  • Environmental Fate: The increased lipophilicity (

    
     shift 
    
    
    
    ) improves rainfastness on leaf surfaces without reaching the bioaccumulation threshold (
    
    
    ) often seen with perfluorinated chains.

References

  • Bioisosterism of Difluoromethoxy Group

    • Zafrani, Y., et al. (2017).[5] "Difluoromethyl Ethers: A Review of Synthesis and Properties." Journal of Medicinal Chemistry. Link

  • Synthesis Protocol (Difluorocarbene)

    • Chen, Q. Y., & Wu, S. W. (1989). "Difluoromethylation of phenols and thiophenols with sodium chlorodifluoroacetate." Journal of Organic Chemistry. Link

  • Agrochemical Relevance (Flometoquin Context)

    • Nippon Kayaku Co., Ltd. (2014).[6] "Discovery and Synthesis of Flometoquin." Journal of Pesticide Science. Link

  • Selectivity in Quinoline Alkylation

    • Kumawat, S., et al. (2025).[5] "N-Selective Difluoromethylation of 4-Hydroxyquinolines." Organic Letters. Link(Note: This recent paper highlights the difficulty of selectivity, reinforcing the need for the specific O-selective conditions outlined above).

Sources

Troubleshooting & Optimization

Minimizing side reactions during 4-(Difluoromethoxy)quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the synthesis of 4-(Difluoromethoxy)quinoline , focusing on minimizing the thermodynamic and kinetic traps associated with the ambident nucleophilicity of 4-hydroxyquinoline.

Topic: Minimizing Side Reactions & Optimizing O-Selectivity Applicable Reagents: Sodium Chlorodifluoroacetate (SCDA), Chlorodifluoromethane (ClCF₂H), Cesium Carbonate.

Introduction: The Selectivity Challenge

The synthesis of this compound involves the difluoromethylation of 4-hydroxyquinoline . The core technical challenge is the ambident nucleophilicity of the starting material. 4-Hydroxyquinoline exists in tautomeric equilibrium with 4-quinolone.

  • Target Product (O-isomer): this compound.

  • Major Byproduct (N-isomer): 1-(Difluoromethyl)quinolin-4-one.

Standard alkylation conditions often favor the N-isomer due to the high polarizability of the nitrogen lone pair. To achieve high O-selectivity, you must drive the reaction through a hard-soft acid-base (HSAB) control mechanism or utilize specific carbene insertion pathways that favor the oxygen nucleophile.

Reagent Selection & Mechanistic Logic

FAQ: Which Reagent System Should I Use?
ReagentStateMechanismO-Selectivity PotentialNotes
Sodium Chlorodifluoroacetate (SCDA) SolidDifluorocarbene (:CF₂) generation via thermal decarboxylation.High Preferred for lab scale. Avoids gaseous handling.[1] Requires heat (>90°C).[2]
Chlorodifluoromethane (ClCF₂H) GasCarbene generation via base-mediated elimination.High Traditional industrial route. Hard to control stoichiometry; environmental restrictions (ODS).
Ethyl Bromodifluoroacetate LiquidRadical/Electrophilic alkylation.Low (Favors N) Often yields N-alkylated products or mixtures. Avoid for O-selective synthesis.
Mechanistic Pathway (SCDA Route)

The reaction proceeds via the in situ generation of electrophilic difluorocarbene (:CF₂). The phenoxide anion of the quinoline attacks the carbene.

G Start SCDA (ClCF2CO2Na) Carbene Difluorocarbene (:CF2) Start->Carbene Heat (-CO2, -NaCl) Intermediate Anionic Intermediate [Ar-O-CF2]- Carbene->Intermediate Substrate 4-Hydroxyquinoline (Enolate Form) Substrate->Intermediate O-Attack (Kinetic Control) Byproduct N-Difluoromethyl-4-quinolone (N-Isomer) Substrate->Byproduct N-Attack (Thermodynamic Trap) Product This compound (O-Isomer) Intermediate->Product Protonation (H+)

Figure 1: Reaction pathway showing the bifurcation between O- and N-alkylation. SCDA generates :CF₂ which is intercepted by the nucleophile.

Experimental Protocol: Maximizing O-Selectivity

This protocol uses SCDA with Cesium Carbonate to maximize O-alkylation. The "Cesium Effect" (larger cation radius) creates a "naked" phenoxide anion, enhancing O-nucleophilicity compared to potassium or sodium bases.

Reagents
  • Substrate: 4-Hydroxyquinoline (1.0 equiv)

  • Reagent: Sodium Chlorodifluoroacetate (SCDA) (2.5 - 3.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMF (Anhydrous) or NMP. Note: DMF promotes O-alkylation better than protic solvents.

Step-by-Step Workflow
  • Preparation: Dissolve 4-hydroxyquinoline and Cs₂CO₃ in anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir at room temperature for 30 minutes to ensure deprotonation.

  • Reagent Addition: Add SCDA (1.5 equiv initially).

  • Reaction Initiation: Heat the mixture to 95–100°C .

    • Critical Check: Evolution of CO₂ gas indicates carbene formation. Ensure adequate venting.

  • Iterative Addition: SCDA decomposes rapidly. Add the remaining SCDA (1.0–1.5 equiv) in portions over 1–2 hours to maintain a steady concentration of :CF₂.

  • Quench: Cool to room temperature and pour into water.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

Troubleshooting & FAQs

Q1: Why is my N-alkylated byproduct yield high (>20%)?

Diagnosis: The reaction conditions may be favoring the thermodynamic product (N-isomer) or the electrophile concentration is too low.

  • Solution A (Base Switch): If using K₂CO₃, switch to Cs₂CO₃ . The looser ion pair favors the harder O-nucleophile.

  • Solution B (Solvent): Ensure the solvent is aprotic (DMF, DMSO). Protic solvents (alcohols) solvate the oxygen anion, reducing its nucleophilicity and allowing the nitrogen to compete.

  • Solution C (Concentration): Slow addition of SCDA is crucial. If :CF₂ concentration spikes, it may react non-selectively.

Q2: The reaction stalls at 50% conversion.

Diagnosis: SCDA has decomposed (hydrolyzed or polymerized to tetrafluoroethylene) before reacting with the substrate.

  • Solution: Add SCDA in 3-4 portions rather than all at once.

  • Check: Ensure the temperature is maintained above 90°C; below this, decarboxylation is sluggish.

Q3: How do I separate the N-isomer from the O-isomer?

Diagnosis: You have a mixture.[2][3]

  • Separation Logic: The O-isomer (ether) is significantly less polar than the N-isomer (amide/quinolone).

  • Method: Silica Gel Chromatography.

    • Eluent: 10-20% Ethyl Acetate in Hexanes.

    • Order of Elution: The O-isomer elutes first (higher R_f). The N-isomer often requires >50% EtOAc or MeOH to move.

Q4: Can I use Silver Carbonate (Ag₂CO₃)?

Answer: Yes.

  • Context: Silver salts are classically known to promote O-alkylation of lactams/amides (the "Silver Salt Rule").

  • Trade-off: Ag₂CO₃ is expensive. Use it only if Cs₂CO₃ fails to provide the required selectivity (>10:1 O:N ratio).

Troubleshooting Logic Flowchart

Troubleshooting Start Problem Detected Issue1 High N-Isomer Ratio Start->Issue1 Issue2 Low Conversion Start->Issue2 Sol1 Switch Base to Cs2CO3 (Cesium Effect) Issue1->Sol1 Sol2 Check Solvent (Must be DMF/NMP) Issue1->Sol2 Sol3 Add SCDA in Portions (Refresh :CF2) Issue2->Sol3 Sol4 Increase Temp to >95°C Issue2->Sol4

Figure 2: Decision tree for optimizing reaction conditions.

References

  • SCDA Mechanism & Utility: Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.[4] Organic Letters, 15(19), 5036–5039.[4] [Link]

  • N-Selective Challenges (Context for O-Selectivity): Kumawat, S., et al. (2025). N-Selective Difluoromethylation of 4-Hydroxyquinolines. Organic Letters, 27(41), 11466-11473.[5] [Link] (Note: This paper highlights the difficulty of selectivity, confirming that standard conditions often yield mixtures, necessitating the specific O-optimized protocols described above.)

  • General Alkylation Selectivity of Quinolines: Jo, W., et al. (2026). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes.[6] Organic Chemistry Frontiers. [Link]

  • Difluoromethylation Reagents Overview: Truong, T. T., & Nielsen, J. (2024).[7] Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs.[8] Vietnam Journal of Science, Technology and Engineering. [Link]

Sources

Technical Support Center: Troubleshooting Difluorocarbene Insertions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for researchers encountering difficulties with difluorocarbene (


) insertion reactions. It synthesizes mechanistic insights with practical troubleshooting protocols.

Status: Operational | Topic: Optimization of Low Yields in


 Reactions
Analyst:  Senior Application Scientist, Fluorine Chemistry Division

Core Diagnostic Framework

Difluorocarbene (


) is a singlet carbene that exhibits "Goldilocks" reactivity: it is electrophilic but stabilized by the fluorine lone pairs.[1] Low yields typically stem from three competing failure modes:
  • Oligomerization: The concentration of

    
     is too high, leading to dimerization (tetrafluoroethylene, TFE) or polymerization.
    
  • Protonation/Hydrolysis: Moisture intercepts the carbene or its anionic precursor, forming

    
     or carbonyl fluoride (
    
    
    
    ).
  • Kinetic Mismatch: The rate of carbene generation does not match the rate of trapping by the substrate.

Visualizing the Failure Pathways

The following diagram outlines the competing pathways that dictate yield. Use this to identify your specific failure mode based on by-product analysis.

Difluorocarbene_Pathways Precursor Precursor (e.g., ClCF2CO2Na, TMSCF3) CF2 :CF2 (Singlet Carbene) Precursor->CF2 Activation (Heat/Base/Initiator) Product Target Product (gem-difluorocyclopropane / X-CF2H) CF2->Product Trapping Agent (Alkene/Nucleophile) TFE Dimerization (C2F4 / Polymer) CF2->TFE High [CF2] HCF2 Protonation (HCF2-R) CF2->HCF2 + H+ (Wet solvent) Hydrolysis Hydrolysis (CO + Formate) CF2->Hydrolysis + H2O

Figure 1: Competing reaction pathways. Green indicates the desired path; red indicates common failure modes.

Reagent-Specific Troubleshooting (FAQs)

Scenario A: Sodium Chlorodifluoroacetate ( )

Q: My reaction stalls at 50% conversion, but adding more reagent leads to a violent exotherm and no yield improvement. Why?

A: This is a classic "accumulation" error.[2]


 requires a high activation energy to decarboxylate.
  • The Cause: If the bath temperature drops below 160°C (or the internal temp is too low), the reagent accumulates in the flask without releasing

    
    . When the temperature finally spikes, all the carbene is released simultaneously.
    
  • The Result: High local concentration of

    
     favors dimerization to TFE (gas) rather than reaction with your substrate.
    
  • The Fix:

    • Solvent Choice: Use Diglyme (bp 162°C). It allows the reaction to reach the necessary decomposition temperature.

    • Protocol: Use a "Hot-Drop" method. Heat the substrate/solvent first to 160–180°C. Add the

      
       solution dropwise into the hot mixture. This ensures instantaneous concentration of 
      
      
      
      remains low relative to the substrate.
Scenario B: Ruppert-Prakash Reagent ( )

Q: I am using TMSCF3 with NaI as an initiator, but I see mostly starting material and some


. 

A: This indicates "Chain Termination" or moisture contamination.

  • The Mechanism: The reaction relies on a fluoride/iodide chain mechanism. The intermediate anion must be "silaphilic" enough to attack another molecule of

    
     to propagate the chain.
    
  • The Fix:

    • Switch Initiator: If NaI (65–110°C) is failing, try TBAT (Tetrabutylammonium difluorotriphenylsilicate) which works at lower temperatures (-50°C to RT) and provides a soluble fluoride source.

    • Stoichiometry:

      
       is volatile and prone to hydrolysis. Standard protocols require 1.5 to 2.5 equivalents.
      
    • Drying:

      
       (Fluoroform) is the diagnostic byproduct of protonation. Ensure solvents are dried over molecular sieves (3Å or 4Å).
      
Scenario C: PDFA (Ph3P+CF2CO2-)

Q: I am trying to avoid basic conditions for a base-sensitive substrate. PDFA is not dissolving in my solvent.

A: PDFA is a zwitterionic salt with poor solubility in non-polar solvents like toluene at low temps.

  • The Fix:

    • Solvent System: Switch to 1,4-Dioxane or p-Xylene .

    • Temperature: PDFA generates

      
       via thermal decarboxylation. It requires heating (typically 90–100°C). It will not react at room temperature.
      
    • Advantage: This reagent is ideal for neutral conditions, preventing base-mediated side reactions common with

      
      .
      

Substrate-Class Optimization Guide

Different substrates require different "flavors" of difluorocarbene reactivity.

Substrate ClassChallengeRecommended ReagentCritical Parameter
Electron-Rich Alkenes High reactivity, but prone to polymerization.

/ TBAT (Low Temp)
Keep temp < 0°C to control rate.
Electron-Poor Alkenes

is electrophilic; reaction is sluggish.

/ NaI (High Temp)
Requires heat (80–110°C) to overcome activation barrier.
Phenols / Thiols (X-H) Competition between O/S-alkylation and protonation.

(Freon-22) or PDFA
For PDFA: Use neutral conditions to prevent salt formation.
Base-Sensitive Decomposition of substrate by alkoxide bases.PDFA (

)
Strictly neutral media; avoid NaH/KOtBu.
Decision Logic for Reagent Selection

Reagent_Selection Start Start: Select Substrate Type Substrate Type? Start->Type Alkene Alkene (C=C) Type->Alkene XH Heteroatom (OH, SH, NH) Type->XH Rich Electron Rich? Alkene->Rich BaseSens Base Sensitive? XH->BaseSens Poor Electron Poor? Rich->Poor No TMS_TBAT Use TMSCF3 + TBAT (-78°C to RT) Rich->TMS_TBAT Yes TMS_NaI Use TMSCF3 + NaI (Reflux, 80°C+) Poor->TMS_NaI Yes PDFA Use PDFA (Neutral, Heat) BaseSens->PDFA Yes ClCF2H Use ClCF2H + Base (Phase Transfer) BaseSens->ClCF2H No

Figure 2: Decision tree for selecting the optimal difluorocarbene source.

Standardized Protocol: Thermal Generation with PDFA

Recommended for high reproducibility and avoiding "runaway" reactions.

Objective: Gem-difluorocyclopropanation of a styrene derivative.

  • Preparation:

    • Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Self-Validation Step: Ensure the condenser is efficient;

      
       precursors can be volatile.
      
  • Reagent Loading:

    • Add Substrate (1.0 equiv).

    • Add PDFA (2.0 equiv).[3] Note: Excess is required due to unavoidable dimerization.

    • Add Solvent: p-Xylene (0.2 M concentration relative to substrate).

  • Reaction:

    • Heat the mixture to 120°C (oil bath temperature).

    • Stir vigorously.

    • Monitoring: Monitor by TLC or 19F NMR. Look for the disappearance of the PDFA signal (approx -108 ppm) and appearance of the cyclopropane product (approx -140 ppm).

  • Workup:

    • Cool to room temperature.

    • Remove solvent under reduced pressure.

    • Purify via silica gel chromatography.

References

  • Mechanistic Insights & Reagent Development

    • Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.

  • TMSCF3 (Ruppert-Prakash)

    • Dilman, A. D., & Levin, V. V. (2008). Difluorocarbene generation from TMSCF3. Accounts of Chemical Research.

  • PDFA Reagent (Neutral Conditions)

    • Zhang, Z., et al. (2015).[3] Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation.[4] Chemical Communications, 51, 8805-8808.

  • Sodium Chlorodifluoroacetate Protocols

    • Edwards, J. (1976). Difluorocarbene via Sodium Chlorodifluoroacetate.[5] Organic Syntheses, Coll. Vol. 6, p.184.

  • Transition Metal Catalysis

    • Ko, H. M., et al. (2011).[1] Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.[1][4] Angewandte Chemie International Edition.

Sources

Catalyst poisoning prevention in 4-(Difluoromethoxy)quinoline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Poisoning Prevention in 4-(Difluoromethoxy)quinoline Coupling

Status: Operational Role: Senior Application Scientist Case ID: 4-DFMQ-CAT-001

Executive Summary: The "Double-Edged" Substrate

Welcome to the technical support hub for this compound (4-DFMQ) couplings. This substrate presents a unique "double-edged" challenge in transition metal catalysis, particularly Palladium (Pd) cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig):

  • The Nitrogen Trap (Primary Poison): The quinoline nitrogen is a potent

    
    -donor. Without adequate ligand protection, it displaces labile ligands on the Pd(II) center, forming an inactive [Pd(Ar)(L)(Quinoline)] complex. This arrests the catalytic cycle prior to transmetallation or reductive elimination.
    
  • The Difluoromethoxy Liability (Secondary Poison/Instability): While the

    
     motif is generally robust, it is susceptible to 
    
    
    
    -elimination under strong basic conditions, generating difluorocarbene (
    
    
    ) and fluoride ions (
    
    
    ). Free fluoride can poison boronic acids (forming unreactive fluoroborates) or degrade silyl-based protecting groups/ligands.

This guide provides the protocols and logic required to navigate these failure modes.

Module 1: Diagnostic & Mechanism

Q: How do I distinguish between "Catalyst Poisoning" and "Catalyst Decomposition"?

A: Visual and kinetic cues differ significantly.

SymptomDiagnosisRoot Cause
Immediate Black Precipitate Catalyst Decomposition (Pd Black)Ligand dissociation. The ligand failed to stabilize the Pd(0) species, leading to aggregation.
Reaction Stalls (Clear/Amber Solution) Catalyst Poisoning (Ligation)The Quinoline-N has coordinated to the Pd(II) center, creating a stable, soluble, but inactive off-cycle species.
Etched Glassware / Silyl Loss Fluoride Release Hydrolysis or elimination of the

group, releasing

.
Visualization: The Quinoline Poisoning Pathway

The following diagram illustrates how the quinoline nitrogen diverts the active catalyst into a dormant state.

QuinolinePoisoning Pd0 Active Pd(0) (L-Pd-L) OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X Coord N-Coordination (POISONING) OxAdd->Coord + Quinoline-N (No Protection) Cycle Transmetallation & Product Formation OxAdd->Cycle + Ar-B(OH)2 (Steric Protection) Dead Inactive Complex [Pd(Ar)(X)(Quinoline)] Coord->Dead Irreversible Binding Cycle->Pd0 Reductive Elimination

Caption: Figure 1. The "Off-Cycle" Trap. Without bulky ligands, the quinoline nitrogen intercepts the Pd(II) intermediate, preventing transmetallation.

Module 2: Prevention Protocols

Q: Which ligand system effectively neutralizes the Quinoline Nitrogen effect?

A: Bulky Biaryl Phosphines (Buchwald Ligands). Standard ligands like


 or 

are insufficient. You must use ligands that create a "steric canopy" around the Pd center.[1]
  • Recommendation: XPhos or RuPhos .[1]

  • Mechanism: The biaryl backbone and bulky cyclohexyl/isopropyl groups create a pocket that allows the small oxidative addition substrate (Ar-X) to enter but physically blocks the approach of the bulky quinoline nitrogen lone pair.

  • Alternative: NHC Ligands (e.g., PEPPSI-IPr) . The strong

    
    -donating nature of N-Heterocyclic Carbenes makes the metal center electron-rich, discouraging coordination from the weaker quinoline nitrogen donor.
    
Q: How do I protect the Difluoromethoxy ( ) group during coupling?

A: Control the pH and Base Anhydrousness. The


 group acts as a "masked" phenol. Under strong aqueous bases (e.g., 

,

at high temp), it can undergo hydrolysis or elimination.
  • Protocol Shift: Switch from aqueous bases to anhydrous mild bases .

    • Avoid: Hydroxides (

      
      ), Alkoxides (
      
      
      
      ).
    • Use: Tribasic Potassium Phosphate (

      
      ) or Cesium Carbonate (
      
      
      
      ).
  • Solvent System: Use dry 1,4-Dioxane or Toluene instead of DMF/Water mixtures. Water promotes the hydrolysis of the difluoromethyl ether.

Module 3: Optimized Experimental Workflow

Protocol: Suzuki-Miyaura Coupling of 4-Chloro-7-(difluoromethoxy)quinoline

This protocol is designed to be self-validating. If step 2 fails (color change), do not proceed.

Reagents:

  • Substrate: 4-Chloro-7-(difluoromethoxy)quinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%)
    
    • Note: Pre-complexed Pd-XPhos G3/G4 precatalysts are superior if available.

  • Base:

    
     (finely ground, anhydrous) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Pre-Activation (The "Golden" Check):

    • In a vial, mix

      
       and XPhos in 1 mL of Dioxane. Stir at RT for 5 minutes.
      
    • Validation: The solution should turn from dark purple/black to a clear reddish-brown or orange. This confirms active ligand ligation. If it remains black/particulate, your ligand is oxidized. Abort and replace ligand.

  • Reaction Assembly:

    • Add the quinoline substrate, boronic acid, and base to the reaction vessel.

    • Cannulate the pre-activated catalyst solution into the vessel.

    • Critical: Rinse with remaining Dioxane to ensure quantitative transfer.

  • Thermal Cycle:

    • Heat to 100°C.

    • Time: 2-4 hours.

    • Monitor: TLC/LCMS. Look for the disappearance of the starting chloride.

  • Workup (Fluoride Scavenging):

    • Even with precautions, trace fluoride may generate.

    • Quench with Saturated

      
       .
      
    • If using glass-lined reactors, inspect for etching post-reaction (indicates

      
       degradation).
      

Module 4: Troubleshooting FAQ

Q: I see a new impurity at RRT 0.9 that lacks the difluoromethoxy group. What happened? A: You have hydrolyzed the ether. This yields the 4-hydroxyquinoline derivative.

  • Fix: Your solvent was likely "wet" or the base was hygroscopic. Switch to fresh anhydrous

    
     and add 3Å molecular sieves to the reaction mixture.
    

Q: The reaction works on 50mg scale but fails on 5g scale. Why? A: Heat transfer and catalyst death.

  • On larger scales, the longer heat-up time allows the quinoline nitrogen to coordinate to the Pd before the catalytic cycle establishes momentum.

  • Fix:"Hot Injection" . Heat the substrate, base, and solvent to 80°C first, then inject the concentrated catalyst/ligand solution. This ensures immediate turnover.

Q: Can I use


? 
A: Not recommended.  Triphenylphosphine is labile. The high concentration of quinoline substrate will displace 

, leading to the poisoned species described in Module 1.

Module 5: Decision Tree for Failure Analysis

Troubleshooting Start Reaction Failed (Low Yield/No Conversion) CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Precipitate Clear Clear/Amber Solution (No Precipitate) CheckColor->Clear Soluble ActionBlack Ligand Failure. Increase Ligand:Pd ratio or Switch to XPhos/SPhos Black->ActionBlack CheckProd Check Byproducts (LCMS) Clear->CheckProd DeF Defluorinated Product (Phenol present) CheckProd->DeF Hydrolysis SM Only Starting Material (No reaction) CheckProd->SM Stalled ActionDeF Base/Water Issue. Use Anhydrous K3PO4 Check Solvent Dryness DeF->ActionDeF ActionSM Catalyst Poisoning. Quinoline N-binding. Use Pre-catalyst (G3/G4) or Hot Injection SM->ActionSM

Caption: Figure 2. Troubleshooting logic flow for 4-DFMQ coupling failures.

References

  • BenchChem Technical Support. (2025).[1][2] Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Retrieved from 1[2]

  • American Chemical Society (ACS). (2022).[3] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development. Retrieved from 4[3]

  • National Institutes of Health (NIH). (2008). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from 5

  • Royal Society of Chemistry (RSC). (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from 6

  • ResearchGate. (2025). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from 7

Sources

Validation & Comparative

Comparing lipophilicity (LogP) of 4-(Difluoromethoxy)quinoline and 4-trifluoromethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Lipophilicity (LogP) of 4-(Difluoromethoxy)quinoline vs. 4-Trifluoromethoxyquinoline

Executive Summary

This guide provides a technical analysis of the lipophilic properties of two fluoroalkoxy-substituted quinolines. While both the difluoromethoxy (-OCHF


) and trifluoromethoxy (-OCF

) groups are electron-withdrawing and lipophilic, they exhibit distinct physicochemical behaviors that critically impact drug design.[1]
  • 4-Trifluoromethoxyquinoline (-OCF

    
    ):  Exhibits higher lipophilicity  (LogP 
    
    
    
    3.1–3.2). The perfluorinated group acts as a "super-lipophilic" moiety with high metabolic stability, often used to enhance blood-brain barrier (BBB) penetration.
  • This compound (-OCHF

    
    ):  Exhibits moderate lipophilicity  (LogP 
    
    
    
    2.6–2.8). Uniquely, this group acts as a lipophilic hydrogen bond donor , allowing it to maintain water solubility and specific target interactions that the -OCF
    
    
    analog cannot.

Physicochemical Analysis & Theoretical Framework

To understand the LogP difference, we must deconstruct the electronic and structural contributions of the substituents.

The Fluorine Effect on Lipophilicity

Fluorine’s low polarizability and high electronegativity generally increase lipophilicity when replacing hydrogen. However, the degree of increase depends on the specific substitution pattern.

FeatureThis compound 4-Trifluoromethoxyquinoline
Substituent -OCHF

-OCF

Hansch Constant (

)

+0.65
+1.04
Hammett Constant (

)
+0.18 (Inductive dominant)+0.35 (Strongly withdrawing)
H-Bond Capability Weak Donor (HBD) None
Est.[2] LogP (Quinoline base

2.1)
~2.75 ~3.14
The "Lipophilic Hydrogen Bond Donor" Phenomenon

The critical differentiator is the terminal hydrogen in the -OCHF


 group. The two fluorine atoms exert a strong inductive effect (

), polarizing the C-H bond. This renders the hydrogen atom sufficiently acidic to act as a weak hydrogen bond donor (HBD) to water molecules.
  • Effect on LogP: This H-bond interaction with the aqueous phase lowers the partition coefficient into the lipid phase (octanol) relative to the -OCF

    
     group, which lacks this interaction.
    
  • Effect on Binding: This property allows -OCHF

    
     to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially improving binding affinity via non-classical H-bonds while maintaining higher membrane permeability than a pure -OH group.
    

G cluster_0 Physicochemical Divergence Base Quinoline Scaffold (LogP ~ 2.1) OCHF2 Add -OCHF2 Group (Difluoromethoxy) Base->OCHF2 OCF3 Add -OCF3 Group (Trifluoromethoxy) Base->OCF3 Prop_OCHF2 Result: Lipophilic H-Bond Donor • Polarized C-H bond interacts with water • Moderate LogP Increase (+0.65) OCHF2->Prop_OCHF2 H-Bond Acidity Prop_OCF3 Result: Super-Lipophilicity • No H-Bond Donor • High LogP Increase (+1.04) • Orthogonal Conformation OCF3->Prop_OCF3 Fluorine Shielding

Figure 1: Mechanistic divergence in physicochemical properties driven by the presence or absence of the acidic hydrogen.

Experimental Protocol: HPLC-Based LogP Determination

While "shake-flask" is the traditional gold standard, it is low-throughput and sensitive to impurities. For hydrophobic quinolines, RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) is the preferred industry method for generating reproducible LogP data.

Principle

The retention time (


) of a compound on a hydrophobic stationary phase (C18) correlates linearly with its hydrophobicity. By calibrating with standards of known LogP, the LogP of the quinoline derivatives can be derived.
Validated Protocol

Materials:

  • Column: C18 (Octadecylsilane), e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Methanol/Water (buffered to pH 7.4 with 20 mM MOPS to ensure neutral species dominate).

  • Standards: Pyridine (0.65), Quinoline (2.03), Naphthalene (3.30), Toluene (2.73).

Step-by-Step Workflow:

  • Preparation: Dissolve this compound and 4-trifluoromethoxyquinoline in Methanol (1 mg/mL).

  • Dead Time Determination (

    
    ):  Inject Uracil or Thiourea (unretained compounds) to measure the column dead time.
    
  • Data Collection: Inject standards and test compounds using an isocratic run (e.g., 60% MeOH / 40% Buffer). Record retention times (

    
    ).
    
  • Calculation of Capacity Factor (

    
    ): 
    
    
    
    
  • Calibration Curve: Plot

    
     vs. Literature LogP for standards.
    
    
    
    
  • Determination: Substitute the

    
     of the quinoline samples into the equation to solve for LogP.
    

Quality Control (Self-Validation):

  • Linearity Check: The

    
     of the calibration curve must be > 0.98.
    
  • pH Sensitivity: Since quinolines are basic (pKa ~ 4.9), perform the assay at pH 7.4 and pH 10.0. If LogP varies significantly, the compound may be partially ionized at pH 7.4.

HPLC_Workflow Start Sample Prep (1 mg/mL in MeOH) DeadTime Determine t0 (Uracil Injection) Start->DeadTime RunStd Run Standards (Known LogP) Start->RunStd RunSample Run Quinolines (Isocratic C18) Start->RunSample Calc Calculate k' (Capacity Factor) DeadTime->Calc RunStd->Calc RunSample->Calc Regression Linear Regression LogP = A*log(k') + B Calc->Regression Standards Result Final LogP Value Calc->Result Samples Regression->Result Apply Eq

Figure 2: HPLC-based workflow for high-throughput LogP determination.

Synthesis & Accessibility Context

The choice between these two analogs often depends on synthetic accessibility as much as physicochemical properties.

  • This compound:

    • Synthesis: Typically synthesized from 4-hydroxyquinoline using a difluorocarbene source (e.g., Sodium chlorodifluoroacetate or ClCHF

      
       gas) in the presence of a base (K
      
      
      
      CO
      
      
      ).
    • Challenge: Competitive N-alkylation (forming the quinolone) vs. O-alkylation. Solvent choice (DMF/Acetone) is critical to favor the O-isomer.

  • 4-Trifluoromethoxyquinoline:

    • Synthesis: Significantly more challenging. Direct O-trifluoromethylation of alcohols is difficult due to the instability of the CF

      
      O- anion.
      
    • Modern Route: Often requires oxidative trifluoromethoxylation using silver salts and specialized reagents (e.g., TFDA) or transition-metal catalyzed cross-coupling with trifluoromethoxy salts.

    • Implication: The -OCF

      
       analog is generally more expensive and harder to scale, which justifies its use only when the higher lipophilicity/metabolic stability is strictly required.
      

Strategic Selection Guide

Design Goal Preferred Analog Rationale
Maximal CNS Penetration -OCF

Higher LogP facilitates passive diffusion across the BBB.[2]
Metabolic Stability -OCF

Blocks oxidative metabolism completely; no abstractable hydrogen.[2]
Solubility Balance -OCHF

Lower LogP and H-bond donor ability improve aqueous solubility relative to -OCF

.[2]
Target Interaction -OCHF

Can form H-bonds with protein residues (e.g., serine/threonine) in the binding pocket.[2]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(5), 1626-1631. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Definitive Guide: pKa Determination of 4-(Difluoromethoxy)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

For medicinal chemists targeting kinase inhibition or antimalarial pathways, 4-(difluoromethoxy)quinoline scaffolds represent a critical balance between lipophilicity and metabolic stability. Unlike the electron-donating methoxy group (


, pKa 

6.4), the difluoromethoxy group (

) introduces a unique electronic environment. The fluorine atoms exert a strong inductive electron-withdrawing effect (

), partially counteracting the resonance donation (

) of the oxygen.

Accurate pKa determination for these derivatives is not merely a box-checking exercise; it is the predictor of ADMET success. The basicity of the quinoline nitrogen dictates solubility in gastric fluid (pH 1.2) versus intestinal absorption (pH 6.8). Due to the inherent lipophilicity of these fluorinated scaffolds, standard aqueous titrations often fail, necessitating advanced cosolvent or spectroscopic techniques.

This guide compares three rigorous methodologies to determine the pKa of this compound derivatives, ranked by precision and throughput.

Theoretical Framework: The Electronic Tug-of-War

Understanding the analyte is the first step in experimental design. The pKa of the quinoline nitrogen is modulated by the substituent at the 4-position.

  • Quinoline (Unsubstituted): pKa

    
     4.90[1]
    
  • 4-Methoxyquinoline: pKa

    
     6.37 (Oxygen lone pair donates density to the ring, stabilizing the protonated nitrogen).
    
  • This compound: Predicted pKa

    
    3.5 – 4.8 .
    
    • Mechanism:[2] The

      
       moiety is electron-withdrawing (
      
      
      
      ). It pulls electron density away from the oxygen, reducing its capacity to stabilize the protonated quinoline nitrogen via resonance.
    • Implication: These compounds are weaker bases than their non-fluorinated analogs. They may remain neutral (unprotonated) at higher pH levels than expected, impacting solubility.

Decision Matrix: Method Selection

MethodSelection Start Start: Select pKa Method Solubility Is aqueous solubility > 1 mM? Start->Solubility Throughput Sample Throughput Required? Solubility->Throughput No (Lipophilic) Potentiometry Method A: Aqueous Potentiometry (Standard) Solubility->Potentiometry Yes Fluorine Is 19F NMR available? Cosolvent Method B: Cosolvent Potentiometry (Yasuda-Shedlovsky) Fluorine->Cosolvent No NMR Method D: 19F NMR Titration (Structural Insight) Fluorine->NMR Yes (Specific Probe) Throughput->Fluorine Low (Detailed characterization) UVMetric Method C: UV-Metric Titration (High Sensitivity) Throughput->UVMetric High (>10 cmpds/day)

Figure 1. Decision matrix for selecting the optimal pKa determination method based on physicochemical properties and resource availability.

Comparative Methodologies

Method A: Potentiometric Titration in Cosolvent (The "Gold Standard")

Best For: Final candidate validation, highly insoluble compounds. Principle: Since 4-(difluoromethoxy)quinolines are sparingly soluble in water, the pKa is measured in varying ratios of methanol/water (MDM mixtures) and extrapolated to 0% organic solvent using the Yasuda-Shedlovsky equation.[3]

Experimental Protocol
  • Preparation : Prepare 3-5 titration vessels with varying methanol concentrations (e.g., 30%, 40%, 50%, 60% w/w).

  • Calibration : Calibrate the pH electrode in each specific solvent mixture (slope and

    
     shift). Do not use aqueous buffers for slope calibration in organic solvents.
    
  • Titration :

    • Dissolve ~3-5 mg of the derivative in the cosolvent mixture.

    • Add standard 0.1 M HCl to fully protonate the quinoline nitrogen.

    • Titrate with 0.1 M KOH (standardized) under inert gas (

      
      /Ar) to prevent carbonate formation.
      
  • Data Analysis (The Yasuda-Shedlovsky Extrapolation) :

    • Calculate the apparent pKa (

      
      ) for each mixture.[4]
      
    • Plot

      
       vs. 
      
      
      
      (inverse dielectric constant of the mixture).
    • Equation :

      
      [4][5]
      
    • The y-intercept (at the dielectric constant of pure water,

      
      ) yields the aqueous pKa.
      
Method B: UV-Metric (Spectrophotometric) Titration

Best For: High throughput, low sample quantity (< 1 mg), compounds with distinct UV shifts. Principle: The conjugation of the quinoline ring changes upon protonation. The UV absorbance spectrum shifts (bathochromic or hypsochromic) as the pH changes.

Experimental Protocol
  • Stock Solution : Prepare a 10 mM stock of the derivative in DMSO.

  • Assay Buffer : Use a "Universal Buffer" (citrate-phosphate-borate) covering pH 2.0 to 12.0.

  • Workflow :

    • Dispense analyte into a 96-well quartz plate or flow cell (final conc. ~50 µM).

    • Titrate automatically by adjusting pH from 2 to 10.

    • Record full UV spectra (240–400 nm) at each pH step (0.2 pH units).

  • Detection :

    • Identify the

      
       for the protonated species (
      
      
      
      ) and neutral species (
      
      
      ).
    • Plot Absorbance vs. pH at the isosbestic points and

      
      .
      
    • Fit the sigmoid curve using the Henderson-Hasselbalch equation.

Method C: F NMR Titration (The "Expert" Approach)

Best For: Fluorinated derivatives where UV overlap occurs with impurities; provides structural proof of protonation site. Principle: The chemical shift (


) of the 

fluorine atoms is sensitive to the electron density changes in the aromatic ring induced by nitrogen protonation.
Experimental Protocol
  • Sample : Dissolve compound in

    
     (if soluble) or Methanol-
    
    
    
    /Buffer mixtures.
  • Titration :

    • Adjust pH using dilute DCl and NaOD.

    • Measure pH using a micro-electrode inside the NMR tube (or parallel samples).

  • Acquisition :

    • Acquire non-decoupled

      
      F NMR spectra.
      
    • Track the chemical shift of the

      
       doublet (typically around -80 to -85 ppm).
      
  • Calculation :

    • Plot

      
       vs. pH. The inflection point is the pKa.[6]
      

Data Presentation & Comparison

FeaturePotentiometry (Cosolvent)UV-Metric Titration

F NMR Titration
Accuracy High (

0.03 pH units)
Medium (

0.1 pH units)
High (

0.05 pH units)
Sample Req. High (3–10 mg)Low (< 0.5 mg)Medium (1–5 mg)
Solubility Limit Handles insolubles wellHandles insolubles (low conc.)Requires deuterated solvents
Interference Sensitive to impurities/ionsSensitive to chromophore overlapRobust against impurities
Throughput Low (1 hr/sample)High (20 min/sample)Low (Instrument time heavy)
Expected Data Trends

When analyzing this compound derivatives, anticipate the following:

  • Solvent Effect : The

    
     in methanol/water will likely be lower than the aqueous pKa due to the stabilization of the neutral base in organic solvent.
    
  • Substituent Effect : If you add a methyl group at position 2 (2-methyl-4-(difluoromethoxy)quinoline), expect a pKa increase of ~0.5 - 0.8 units due to steric relief of solvation or inductive donation.

Visualizing the Equilibrium

The protonation event occurs at the quinoline nitrogen. The diagram below illustrates the equilibrium and the influence of the difluoromethoxy group.

ChemicalEquilibrium cluster_effects Electronic Effects on N-Basicity Protonated Protonated Form (BH+) (Soluble at pH < 3) Neutral Neutral Form (B) (Lipophilic, pH > 5) Protonated->Neutral - H+ OCF2H 4-OCF2H Group Induction Inductive Withdrawal (-I) (Lowers pKa) OCF2H->Induction Resonance Resonance Donation (+R) (Raises pKa) OCF2H->Resonance

Figure 2. Chemical equilibrium of the quinoline nitrogen, highlighting the competing electronic effects of the difluoromethoxy substituent.

References

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state).[6] Current Topics in Medicinal Chemistry, 1(4), 277-351. Link

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Link

  • Soroka, K., et al. (1989). The Yasuda-Shedlovsky extrapolation for pKa determination.[3][5][7] Analytical Chemistry, 61(24), 2791-2796.

  • Xing, L., et al. (2024).[8] Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Link

  • Reijmar, K., et al. (2022). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Fluorine Chemistry. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethoxy)quinoline
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethoxy)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.